Product packaging for rac FTY720-d4 Phosphate(Cat. No.:CAS No. 1794828-93-5)

rac FTY720-d4 Phosphate

Cat. No.: B589725
CAS No.: 1794828-93-5
M. Wt: 391.481
InChI Key: LRFKWQGGENFBFO-ONNKGWAKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Evolution of Sphingolipid Analogues in Biomedical Research

The journey to understand sphingolipid function has been significantly propelled by the development of synthetic analogues. These molecules are designed to mimic or interfere with natural sphingolipids, allowing researchers to probe their complex pathways. An early and notable example is myriocin (B1677593), a fungal metabolite that potently inhibits serine palmitoyltransferase, a key enzyme in the de novo synthesis of sphingolipids. nih.govmdpi.com

The development of FTY720 (fingolimod), a synthetic analogue of a myriocin metabolite, marked a significant milestone. oncotarget.com Its structural modification, notably the inclusion of a phenylene moiety, conferred potent immunosuppressive activity. oncotarget.com FTY720's utility in research and its eventual clinical applications underscored the therapeutic potential of targeting sphingolipid pathways. This has spurred the creation of a diverse array of sphingolipid analogues aimed at dissecting specific enzymatic steps and receptor interactions within the sphingolipid metabolic network. nih.gov

Contextualizing FTY720 and its Metabolites within Sphingolipid Signaling Pathways

FTY720 exerts its primary effects after being phosphorylated in the body by sphingosine (B13886) kinase 2 (SphK2) to form FTY720-phosphate. oncotarget.commdpi.com This phosphorylated form acts as a potent agonist at four of the five known S1P receptors (S1PR1, S1PR3, S1PR4, and S1PR5). oncotarget.com S1P itself is a crucial signaling molecule that regulates a multitude of cellular processes, and its balance with ceramide is often referred to as the "sphingolipid rheostat," which can determine cell fate. mdpi.commdpi.com

The interaction of FTY720-phosphate with S1P receptors, particularly S1PR1, leads to the functional antagonism of the receptor. oncotarget.com This modulation of S1P signaling is central to its observed effects, such as the sequestration of lymphocytes in lymph nodes. nih.gov Furthermore, research indicates that FTY720 can influence other cellular targets, including the inhibition of sphingosine kinase 1 (SK1), an enzyme often dysregulated in cancer. oncotarget.com The multifaceted interactions of FTY720 and its phosphorylated metabolite within the sphingolipid signaling cascade make them invaluable tools for studying the physiological and pathological roles of this pathway. mdpi.comahajournals.org

Significance of Deuterium (B1214612) Labeling in Investigational Compounds like rac FTY720-d4 Phosphate (B84403) for Research Applications

The introduction of stable isotopes, such as deuterium (a heavy isotope of hydrogen), into drug molecules has become an increasingly important strategy in biomedical research. chemsrc.comclearsynth.com Deuterium-labeled compounds, like rac FTY720-d4 Phosphate, are chemically almost identical to their non-labeled counterparts but possess a greater mass. clearsynth.com This subtle change offers significant advantages in research applications.

One of the primary uses of deuterium labeling is in metabolic and pharmacokinetic studies. clearsynth.comacs.org The heavier mass allows researchers to use techniques like mass spectrometry to accurately trace and quantify the compound and its metabolites within a biological system. thalesnano.com This provides crucial insights into how a compound is absorbed, distributed, metabolized, and excreted. clearsynth.com

Furthermore, the carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can sometimes alter the rate of metabolic processes. mdpi.comnih.gov This "kinetic isotope effect" can lead to a different pharmacokinetic profile, potentially enhancing the metabolic stability of a compound. acs.orgnih.gov In the context of this compound, the deuterium label serves as an invaluable tool for precise analytical measurements and for investigating the intricate details of its interaction with the sphingolipid metabolic pathway. chemsrc.comthalesnano.com

Chemical and Physical Properties of this compound

PropertyValue
Chemical Name 2-Amino-2-[2-(4-octylphenyl)ethyl]-1,3-propanediol-d4 1-(Dihydrogen Phosphate)
Synonyms FTY720-P-d4, Fingolimod-D4 Phosphate
CAS Number 1794828-93-5
Molecular Formula C19H30D4NO5P
Molecular Weight 391.48 g/mol
Appearance White Solid
Melting Point 202-208°C (decomposes)
Storage 2-8°C, Hygroscopic, Refrigerator, Under Inert Atmosphere

Data sourced from multiple chemical suppliers and databases. chemsrc.compharmaffiliates.comlgcstandards.compharmaffiliates.com

Detailed Research Findings

The primary application of this compound in research is as a labeled internal standard for the quantification of its non-deuterated counterpart, FTY720 phosphate. pharmaffiliates.com Its structural similarity and mass difference make it ideal for use in mass spectrometry-based analytical methods, ensuring accurate and reliable measurements of the active metabolite of Fingolimod (B1672674) in biological samples. thalesnano.com

Research utilizing FTY720 has demonstrated its ability to modulate the immune system by acting as a sphingosine 1-phosphate receptor modulator. nih.govpharmaffiliates.com Specifically, it has been shown to ameliorate experimental autoimmune encephalomyelitis by inhibiting the infiltration of T cells. pharmaffiliates.com Studies have also explored its effects on various cell types, including dendritic cells, where it can inhibit their migration and reduce their capacity to activate T cells. nih.gov

Properties

CAS No.

1794828-93-5

Molecular Formula

C19H34NO5P

Molecular Weight

391.481

IUPAC Name

[2-amino-1,1-dideuterio-2-[dideuterio(hydroxy)methyl]-4-(4-octylphenyl)butyl] dihydrogen phosphate

InChI

InChI=1S/C19H34NO5P/c1-2-3-4-5-6-7-8-17-9-11-18(12-10-17)13-14-19(20,15-21)16-25-26(22,23)24/h9-12,21H,2-8,13-16,20H2,1H3,(H2,22,23,24)/i15D2,16D2

InChI Key

LRFKWQGGENFBFO-ONNKGWAKSA-N

SMILES

CCCCCCCCC1=CC=C(C=C1)CCC(CO)(COP(=O)(O)O)N

Synonyms

2-Amino-2-[2-(4-octylphenyl)ethyl]-1,3-propanediol-d4 1-(Dihydrogen Phosphate);  2-Amino-2-[2-(4-octylphenyl)ethyl]-1,3-propanediol-d4 Mono(dihydrogen phosphate) Ester;  FTY720-P-d4;  FTY-P-d4; 

Origin of Product

United States

Synthesis and Derivatization Strategies for Fty720 and Analogues

Precursor Chemistry and Origin of FTY720

FTY720, also known as Fingolimod (B1672674), is a synthetic compound that originated from the chemical modification of a natural product. nih.govjst.go.jp It was first synthesized in 1992 from myriocin (B1677593) (ISP-I), an immunosuppressive metabolite isolated from the culture broth of the entomopathogenic fungus Isaria sinclairii. nih.gov Myriocin itself showed potent immunosuppressive activity, but its toxicity prompted researchers to develop less toxic analogues. researchgate.net FTY720 was designed as a structural analogue of the natural sphingolipid, sphingosine (B13886). jst.go.jpnih.gov The development process involved a significant simplification of myriocin's complex structure, which features three successive asymmetric centers, to a nonchiral, symmetric 2-substituted-2-aminopropane-1,3-diol framework, leading to the discovery of FTY720. nih.gov

Synthetic Routes to rac FTY720 Phosphate (B84403)

FTY720 is a prochiral molecule, meaning it is not chiral itself but can be converted into a chiral molecule in a single step. nih.gov In biological systems, FTY720 acts as a prodrug; it is phosphorylated in vivo by sphingosine kinases, primarily sphingosine kinase 2 (SphK2), to form the active moiety, FTY720-phosphate. nih.govkarger.comresearchgate.netoncotarget.com

The chemical synthesis of FTY720-phosphate can yield a racemic mixture. Because the parent FTY720 molecule has two identical hydroxymethyl groups on a quaternary carbon, a purely chemical monophosphorylation results in the formation of a chiral center, producing an equal mixture of the (S)- and (R)-enantiomers of FTY720-phosphate. nih.gov The synthesis of the FTY720 backbone itself has been approached through various methods, including:

Friedel-Crafts acylation: A key step in an early, shorter synthesis of FTY720. nih.gov

Sonogashira coupling reaction: Utilized in a highly efficient and practical synthesis from commercially available starting materials. nih.govresearchgate.net

Iron-catalyzed cross-coupling: A practical and scalable method for producing the octylbenzene (B124392) intermediate. nih.gov

Petasis reaction: Another key step reported in a synthetic route for FTY720. nih.gov

Once the FTY720 backbone is synthesized, a racemic phosphate can be produced through a modified chemical phosphorylation method. researchgate.net

Incorporation of Deuterium (B1214612) into FTY720 Phosphate: Methods and Rationale for rac FTY720-d4 Phosphate Synthesis

This compound is a deuterated analogue of FTY720-phosphate. medchemexpress.com The "d4" designation indicates that four hydrogen atoms in the molecule have been replaced with deuterium, a stable, heavy isotope of hydrogen.

Rationale: The primary reason for creating deuterated compounds like this compound is for their use in research, particularly in pharmacokinetic and metabolic studies. medchemexpress.commedchemexpress.com The increased mass due to the deuterium atoms makes the molecule and its metabolites distinguishable from their non-deuterated counterparts in mass spectrometry analyses. This allows researchers to accurately trace the absorption, distribution, metabolism, and excretion of the drug within a biological system. medchemexpress.com

Methods: The synthesis of deuterated FTY720 analogues involves incorporating deuterium atoms at specific positions. This is typically achieved by using deuterated starting materials or reagents in the synthetic pathway. google.com A general route for preparing deuterated fingolimod involves several steps, which can be adapted to introduce deuterium at desired locations. For example, a deuterated acetate (B1210297) can undergo a Friedel-Crafts acylation, followed by reduction and subsequent chemical transformations to build the final deuterated FTY720 molecule, which can then be phosphorylated. google.com The synthesis of this compound specifically places the four deuterium atoms on the two hydroxymethyl carbons of the propanediol (B1597323) head group.

Table 1: Properties of this compound

Property Value
Chemical Name [2-amino-1,1-dideuterio-2-[dideuterio(hydroxy)methyl]-4-(4-octylphenyl)butyl] dihydrogen phosphate
CAS Number 1794828-93-5
Molecular Formula C₁₉H₃₀D₄NO₅P
Molecular Weight 391.48 g/mol

| Isotopic Label | Deuterium (D) |

Data sourced from available chemical information.

Stereoisomeric Considerations in FTY720 Phosphate Synthesis and Activity (e.g., S- vs. R-enantiomers)

While chemical synthesis produces a racemic mixture, the phosphorylation of FTY720 in vivo is highly stereoselective. nih.gov Studies in both rats and humans have shown that the phosphorylation process almost exclusively generates the (S)-enantiomer of FTY720-phosphate. nih.govnih.gov This (S)-isomer is the biologically active species responsible for the compound's primary pharmacological effects. nih.govnih.gov

The two enantiomers of FTY720-phosphate exhibit significant differences in their biological activity. The (S)-enantiomer is a potent agonist at four of the five sphingosine-1-phosphate (S1P) receptors: S1P₁, S1P₃, S1P₄, and S1P₅. nih.govresearchgate.net In contrast, the (R)-enantiomer shows substantially weaker activity at these receptors, with agonistic effects observed only at much higher concentrations. nih.govresearchgate.net For example, severe bradycardia, a known side effect linked to S1P receptor activation, was observed in rats administered the (S)-isomer, whereas the (R)-isomer had no clear effect on heart rate at similar doses. nih.gov

Table 2: Comparative Biological Activity of FTY720-Phosphate Enantiomers

Receptor (S)-FTY720-Phosphate Activity (R)-FTY720-Phosphate Activity
S1P₁ Potent Agonist Very Weak Agonist
S1P₂ No significant activity Very Weak Agonist
S1P₃ Potent Agonist Very Weak Agonist
S1P₄ Potent Agonist Very Weak Agonist
S1P₅ Potent Agonist Very Weak Agonist
Lymphocyte Migration Potent Inhibitor Weak Inhibitor

| Heart Rate Effect (in vivo) | Induces Bradycardia | No Clear Effect |

This table summarizes findings from multiple studies comparing the enantiomers' activities. nih.govresearchgate.net

Development of FTY720 Derivatives and Analogues with Modified Pharmacological Profiles

The unique mechanism of FTY720 has inspired the development of numerous derivatives and analogues designed to have modified pharmacological profiles, such as improved selectivity, different therapeutic applications, or altered metabolic pathways.

FTY720-C2 and FTY720-Mitoxy: These analogues were designed for potential use in neurodegenerative diseases. plos.org Unlike the parent compound, neither FTY720-C2 nor FTY720-Mitoxy is phosphorylated in vivo. plos.orgnih.gov FTY720-C2 is a potent stimulator of protein phosphatase 2A (PP2A) and promotes the expression of neurotrophic factors without causing immunosuppression. plos.orgmedchemexpress.commedchemexpress.commedkoo.com FTY720-Mitoxy includes a mitochondria-localizing motif to target the drug to this organelle, which is often damaged in neurodegenerative conditions. nih.govnih.govmedchemexpress.commedkoo.com

Phosphonate and Vinylphosphonate Analogues: To increase metabolic stability, analogues were created where the phosphate group's C-O-P bond is replaced with a more stable C-C-P (phosphonate) or C=C-P (vinylphosphonate) bond, making them resistant to phosphatase enzymes. scispace.comacs.org These analogues show complex and varied activities. For instance, (R)-FTY720-vinylphosphonate acts as a full agonist at the S1P₁ receptor, while its (S)-enantiomer is a pan-antagonist of S1P receptors. nih.govnih.gov

Derivatives with Modified Head Groups: Researchers have synthesized FTY720 derivatives by altering the polar head group to enhance certain activities. For example, modifying the dihydroxy head group to a dihydroxy phenyl group resulted in a compound with significant anticancer activity, which is thought to be mediated through the activation of PP2A. jst.go.jp

Conformationally Constrained Analogues: To achieve higher receptor selectivity and potentially reduce side effects, analogues with conformationally restricted structures have been developed. rupress.orggoogle.com For example, creating tetralin analogues of FTY720 allowed for probing the effect of stereochemistry on the tetralin ring, leading to the identification of potent and well-phosphorylated S1P₁ receptor agonists. nih.gov This selectivity is desirable as the activation of the S1P₃ receptor is linked to adverse effects like bradycardia. nih.gov

Table 3: Selected FTY720 Derivatives and Analogues

Compound Name Key Structural Modification Primary Modified Pharmacological Profile
FTY720-C2 N-acetyl group instead of amino group Not phosphorylated; PP2A stimulator; neurotrophic factor expression. plos.orgmedkoo.com
FTY720-Mitoxy Triphenylphosphonium cation attached Not phosphorylated; targets mitochondria; neuroprotective. nih.govmedchemexpress.commedkoo.com
Phosphonate Analogues C-C-P bond instead of C-O-P Resistant to phosphatases; varied enantioselective receptor activity. scispace.comacs.org
Vinylphosphonate Analogues C=C-P bond instead of C-O-P Resistant to phosphatases; enantiomers can be agonists or antagonists. nih.govnih.gov
Aromatic Head Group Derivatives Dihydroxy phenyl group head Enhanced anticancer activity via PP2A activation. jst.go.jp

| Tetralin Analogues | Constrained tetralin ring structure | Improved S1P₁ receptor selectivity over S1P₃. nih.gov |

Metabolic Pathways and Bioactivation of Fty720 in Preclinical Models

Role of Sphingosine (B13886) Kinases in FTY720 Phosphorylation to FTY720-Phosphate (e.g., Sphingosine Kinase 2)

The chemical compound FTY720 is a prodrug, meaning it requires metabolic conversion to become biologically active. researchgate.net This bioactivation is achieved through phosphorylation, a process catalyzed by a class of enzymes known as sphingosine kinases (SphKs). researchgate.netjsir.gr.jp In vivo, FTY720 is converted to its active moiety, FTY720-phosphate (FTY720-P), which is structurally similar to the endogenous lysophospholipid, sphingosine-1-phosphate (S1P). nih.gov

There are two main isoforms of sphingosine kinase: Sphingosine Kinase 1 (SphK1) and Sphingosine Kinase 2 (SphK2). frontiersin.org Both isoforms are capable of phosphorylating FTY720. nih.govnih.gov However, extensive research in preclinical models has demonstrated that SphK2 is the primary and more efficient enzyme responsible for this critical activation step. researchgate.netfrontiersin.orgnih.govnih.govmdpi.com Studies have shown that SphK2 phosphorylates FTY720 much more effectively than SphK1. researchgate.netnih.gov For instance, one study found that human SphK2 phosphorylates the drug approximately 30-fold more efficiently than human SphK1, which is attributed to a lower Michaelis constant (Km) of FTY720 for SphK2, indicating a higher affinity. nih.gov Similarly, murine SphK2 was found to be more efficient than murine SphK1a. nih.gov

While SphK1 is typically more active towards the natural substrate sphingosine in certain cells like human endothelial cells, FTY720 phosphorylation is significantly faster under assay conditions that favor SphK2. nih.gov The predominant role of SphK2 in FTY720 phosphorylation is a key aspect of its metabolic pathway, leading to the generation of the active compound that can then interact with its molecular targets. researchgate.netspandidos-publications.comportlandpress.com This enzymatic conversion is essential for the compound's subsequent biological activities, which are mediated by FTY720-P. researchgate.net Some research has also explored the effects of unphosphorylated FTY720, noting that in certain contexts, such as some anticancer activities, phosphorylation is not required. spandidos-publications.comnih.gov However, for its classical immunomodulatory effects, the phosphorylation by SphK2 is indispensable. spandidos-publications.com

Table 1: Comparison of Sphingosine Kinase Isoforms in FTY720 Phosphorylation

Feature Sphingosine Kinase 1 (SphK1) Sphingosine Kinase 2 (SphK2)
Phosphorylation Capability Can phosphorylate FTY720. nih.gov Can phosphorylate FTY720. nih.govnih.gov
Relative Efficiency Less efficient compared to SphK2. researchgate.netnih.gov Considered the primary and more efficient kinase for FTY720 phosphorylation. frontiersin.orgnih.govmdpi.com
Enzyme Kinetics Higher Km for FTY720. nih.gov Lower Km for FTY720, indicating higher affinity. nih.gov
Cellular Location Primarily cytoplasmic. frontiersin.org Localized to the nucleus, endoplasmic reticulum, and mitochondria. frontiersin.org
Substrate Preference Higher activity towards sphingosine in some human cells. nih.gov Higher activity towards FTY720 under favorable assay conditions. nih.gov

Comparison of FTY720-Phosphate with Endogenous Sphingosine-1-Phosphate (S1P) in Biological Systems

Once phosphorylated, FTY720-phosphate (FTY720-P) acts as a potent agonist at four of the five known sphingosine-1-phosphate receptors (S1PRs): S1P₁, S1P₃, S1P₄, and S1P₅. jsir.gr.jpmdpi.com It does not typically bind to S1P₂. mdpi.comfrontiersin.org In this regard, it mimics the action of the endogenous ligand, S1P, which binds to all five S1PRs to regulate a vast array of cellular processes. portlandpress.comresearchgate.net

Despite both being agonists, a critical difference lies in their downstream effects on the S1P₁ receptor. While both S1P and FTY720-P induce the internalization of S1P₁, their subsequent fates diverge significantly. frontiersin.org Following binding by S1P, the S1P₁ receptor is typically recycled back to the cell surface, allowing the cell to remain responsive to the ligand. frontiersin.org In stark contrast, FTY720-P binding leads to the polyubiquitination, internalization, and subsequent proteasomal degradation of the S1P₁ receptor. jsir.gr.jpportlandpress.comfrontiersin.org This action results in a sustained downregulation of S1P₁ from the cell surface, rendering the cells refractory to further S1P signaling. portlandpress.commdpi.com This process effectively makes FTY720-P a "functional antagonist" of the S1P₁ receptor, which is central to its mechanism of action in lymphocyte trafficking. jsir.gr.jpmdpi.com

This functional antagonism is not the only distinction. FTY720-P can also act as a "biased agonist," for example at the S1P₃ receptor, where it may preferentially activate one signaling pathway (e.g., via Gᵢ) while inhibiting another (e.g., via Gq). frontiersin.org Furthermore, while FTY720-P is generally considered inactive at the S1P₂ receptor, some studies have reported agonist activity at S1P₂ in specific cellular contexts, leading to the activation of Gα12/13/Rho/ROCK signaling pathways and causing myofibroblast contraction, similar to S1P. nih.gov The contractile properties of FTY720-P and S1P can also differ in certain tissues; in detrusor smooth muscle, S1P induces both fast (phasic) and slow (tonic) contractions, while FTY720-P surprisingly induces only the slow, sustained contraction. nih.gov

Table 2: Comparative Profile of FTY720-Phosphate and S1P

Feature FTY720-Phosphate (FTY720-P) Sphingosine-1-Phosphate (S1P)
Origin Synthetic; phosphorylated metabolite of FTY720. nih.gov Endogenous bioactive lipid metabolite. portlandpress.com
Receptor Binding Agonist for S1P₁, S1P₃, S1P₄, S1P₅. jsir.gr.jpmdpi.com Generally no activity at S1P₂. mdpi.comfrontiersin.org Agonist for all five S1P receptors (S1P₁₋₅). researchgate.net
Effect on S1P₁ Receptor Induces internalization and proteasomal degradation, leading to long-term downregulation (functional antagonism). portlandpress.comfrontiersin.org Induces internalization followed by receptor recycling to the cell surface. frontiersin.org
Downstream Signaling Can act as a biased agonist at certain receptors (e.g., S1P₃). frontiersin.org Activates various G-protein coupled pathways (Gᵢ, Gq, G₁₂/₁₃). researchgate.net
Cellular Response Renders cells refractory to S1P₁ signaling. portlandpress.com Allows for continued cellular responsiveness to S1P. frontiersin.org

Deuterium's Influence on Metabolic Fate and Pharmacokinetic Research in Preclinical Studies

The use of stable, heavy isotopes like deuterium (B1214612) (²H) in drug molecules is a strategy employed in pharmaceutical research, primarily as tracers for quantification and to potentially modify a drug's metabolic profile. medchemexpress.commedchemexpress.comnih.gov rac FTY720-d4 phosphate (B84403) is a deuterated isotopologue of FTY720-phosphate. The "d4" signifies that four hydrogen atoms in the FTY720 molecule have been replaced with deuterium atoms. medchemexpress.commedchemexpress.com

The fundamental principle behind this modification is the kinetic isotope effect. The covalent bond between carbon and deuterium (C-D) is stronger than the bond between carbon and hydrogen (C-H). nih.gov Since the breaking of C-H bonds is a common step in drug metabolism by enzymes (e.g., cytochrome P450-mediated oxidation), replacing hydrogen with deuterium at a site of metabolic activity can slow down the rate of metabolism. nih.govresearchgate.net

In preclinical research, deuterated compounds like FTY720-d4 are valuable tools. They are often used as internal standards in bioanalytical methods, such as mass spectrometry, for the precise quantification of the non-deuterated drug in biological samples (e.g., plasma, tissue). medchemexpress.commedchemexpress.com Beyond this application, deuteration has gained significant attention for its potential to favorably alter the pharmacokinetic properties of a drug. nih.govnih.gov By slowing metabolism, deuterium substitution can potentially lead to a longer drug half-life, increased systemic exposure (AUC), and reduced formation of certain metabolites. nih.govresearchgate.net This modification may also redirect metabolic pathways, which could in some cases reduce the formation of toxic metabolites. nih.govresearchgate.net The study of deuterated versions of drugs in preclinical models allows researchers to investigate these potential changes in metabolism and pharmacokinetics, providing insights that could inform the development of new chemical entities with improved therapeutic profiles. nih.gov

Table 3: Potential Influence of Deuteration on Pharmacokinetic Parameters in Preclinical Research

Pharmacokinetic Parameter Potential Effect of Deuteration Rationale
Metabolic Clearance Decrease Slower rate of enzymatic C-D bond cleavage compared to C-H bond cleavage (Kinetic Isotope Effect). nih.govresearchgate.net
Half-life (t½) Increase Reduced clearance leads to a longer time for the drug concentration to decrease by half. nih.gov
Area Under the Curve (AUC) Increase Slower metabolism results in greater overall drug exposure over time. researchgate.net
Metabolite Profile Alteration May decrease the formation of metabolites from pathways involving C-H bond cleavage and potentially redirect metabolism. nih.gov

Molecular Mechanisms of Action of Fty720 Phosphate and Its Derivatives

The primary mechanism of action of FTY720 phosphate (B84403) revolves around its interaction with sphingosine-1-phosphate receptors (S1PRs). However, it also exhibits effects through S1PR-independent pathways.

Sphingosine-1-Phosphate Receptor (S1PR) Modulation

FTY720 phosphate is a potent modulator of four out of the five known S1P receptor subtypes. nih.govaacrjournals.orgjsir.gr.jp It acts as a high-affinity agonist at S1P₁, S1P₃, S1P₄, and S1P₅, but not S1P₂. frontiersin.org This initial agonism, particularly at the S1P₁ receptor on lymphocytes, triggers a cascade of events that ultimately leads to a state of "functional antagonism." jsir.gr.jpspandidos-publications.com

The interaction begins with FTY720 phosphate binding to the S1P₁ receptor, which initially activates it. nih.govresearchgate.net However, this binding also leads to the receptor's internalization and subsequent degradation. jsir.gr.jpspandidos-publications.com This process prevents lymphocytes from responding to the natural S1P gradients that guide their exit from lymphoid tissues. spandidos-publications.com As a result, lymphocytes are sequestered in the lymph nodes, leading to a reduction of circulating lymphocytes in the bloodstream. jsir.gr.jpresearchgate.net This functional antagonism is a key aspect of its immunomodulatory effects. spandidos-publications.compnas.org While the (S)-enantiomer of FTY720-phosphate is primarily responsible for this activity, the racemic mixture also demonstrates these modulatory effects. jsir.gr.jp

S1PR SubtypeInteraction with FTY720 PhosphateKey OutcomeReferences
S1P₁High-affinity agonist, leading to internalization and degradation (functional antagonism).Sequestration of lymphocytes in lymph nodes. nih.govjsir.gr.jpfrontiersin.orgspandidos-publications.com
S1P₃Agonist.Contributes to various cellular signaling events. aacrjournals.orgfrontiersin.orgpnas.org
S1P₄Agonist.Involved in immune cell signaling. aacrjournals.orgfrontiersin.orgpnas.org
S1P₅Agonist.Primarily expressed in the central nervous system and spleen. aacrjournals.orgfrontiersin.orgpnas.org

Receptor Internalization and Degradation Dynamics Mediated by FTY720-Phosphate

Unlike the natural ligand S1P, which binds to its receptor and then allows for recycling of the receptor back to the cell surface, FTY720 phosphate induces a more permanent effect. researchgate.net The binding of FTY720 phosphate to the S1P₁ receptor leads to the receptor's internalization in a manner that targets it for degradation through the proteasomal pathway. jsir.gr.jpfrontiersin.org This process involves the polyubiquitination of the receptor, marking it for destruction. frontiersin.org

This sustained internalization and degradation mean that even though FTY720 phosphate is an agonist, its long-term effect is the removal of S1P₁ receptors from the cell surface, rendering the cells unresponsive to S1P. spandidos-publications.comresearchgate.net Studies have shown that S1P₁ receptors activated by FTY720 phosphate can retain signaling activity for hours despite being internalized. nih.govresearchgate.net This persistent signaling is a key feature distinguishing its action from that of the endogenous ligand S1P. nih.gov The interaction with Rab proteins, such as Rab5 and Rab7, is involved in the trafficking of the internalized receptors, with FTY720 phosphate promoting a pathway that leads to degradation rather than recycling. semanticscholar.org

Differential Engagement of S1PR Subtypes and Downstream Signaling Cascades

FTY720 phosphate's binding to different S1PR subtypes (S1P₁, S1P₃, S1P₄, and S1P₅) activates various downstream signaling cascades. researchgate.net These receptors are G protein-coupled receptors (GPCRs) that can associate with different Gα subunits, including Gᵢ, Gᵩ, and G₁₂/₁₃, leading to a wide range of cellular responses. researchgate.net

For instance, activation of the S1P₁ receptor, which is coupled to Gᵢ protein, can lead to the phosphorylation of extracellular signal-regulated kinase (ERK1/2). plos.org FTY720 phosphate has been shown to induce the phosphorylation of ERK1/2, a known downstream event of the S1P₁-Gᵢ signaling cascade. plos.org Other signaling pathways affected include the PI3K/Akt pathway and phospholipase C. spandidos-publications.comoncotarget.com The specific cellular outcomes depend on the cell type and the specific S1PR subtypes expressed. researchgate.net In astrocytes, for example, FTY720 phosphate can influence Ca²+ signaling and the activity of adenylyl cyclase. spandidos-publications.com

Sphingosine-1-Phosphate Receptor-Independent Mechanisms

In addition to its well-documented effects on S1PRs, FTY720 and its phosphorylated form can also act through mechanisms that are independent of these receptors.

Protein Phosphatase 2A (PP2A) Activation

Both FTY720 and its active metabolite, FTY720 phosphate, have been shown to activate Protein Phosphatase 2A (PP2A), a key serine/threonine phosphatase that regulates many cellular processes. uts.edu.auresearchgate.netmdpi.com This activation can occur independently of the S1P receptor pathway. uts.edu.auresearchgate.net In lung epithelial cells, FTY720 phosphate was found to enhance PP2A activity, leading to a reduction in the production of pro-inflammatory molecules. uts.edu.auresearchgate.net Similarly, in human monocytes, FTY720 phosphate activates PP2A, which contributes to its anti-inflammatory effects. nih.gov The activation of PP2A by FTY720 has also been linked to anti-cancer effects in various cancer cell lines. mdpi.commdpi.com

Modulation of Transient Receptor Potential Melastatin 7 (TRPM7) Channels by Unphosphorylated FTY720

A significant molecular target of the unphosphorylated form of FTY720 is the Transient Receptor Potential Melastatin 7 (TRPM7) channel. nih.gov TRPM7 is a unique protein that functions as both an ion channel, permeable to cations like Ca2+ and Mg2+, and a kinase. rupress.orgbiorxiv.org Research has demonstrated that unphosphorylated FTY720 is a potent inhibitor of TRPM7 channels. nih.govnih.gov

Crosstalk with PI3K/Akt Pathway

FTY720 and its phosphorylated derivative, FTY720-P, exert significant influence over the Phosphatidylinositol-3-Kinase (PI3K)/Akt signaling pathway, a critical cascade for cell survival, proliferation, and growth. frontiersin.orgoncotarget.com The interaction is complex, with effects reported through both S1P receptor-dependent and -independent mechanisms. hilarispublisher.comscienceopen.com

Phosphorylated FTY720 can activate the PI3K/Akt pathway by binding to S1P receptors (S1PR1 and S1PR3), which are coupled to the Gαi/o protein. frontiersin.org This activation is implicated in neuroprotective effects. frontiersin.orgnih.gov For instance, FTY720 pretreatment was shown to increase cell survival in PC12 cells under oxidative stress by enhancing the phosphorylation of PI3K and Akt. nih.gov

Conversely, unphosphorylated FTY720 can inhibit the PI3K/Akt pathway, contributing to its pro-apoptotic and anti-cancer effects. hilarispublisher.comoup.com This inhibition can occur through several mechanisms:

Activation of PTEN: FTY720 can increase the expression of the tumor suppressor PTEN (phosphatase and tensin homolog), which negatively regulates PI3K activity. hilarispublisher.comscienceopen.com

Activation of PP2A: The compound is a known activator of Protein Phosphatase 2A (PP2A), which can dephosphorylate and inactivate Akt. hilarispublisher.com

Inhibition of PI3K: Direct inhibition of PI3K has also been reported. hilarispublisher.com

In various cancer cell lines, FTY720-induced apoptosis is linked to the dephosphorylation and downregulation of phospho-Akt (Ser473). oncotarget.comoup.com This deactivation of Akt signaling subsequently affects downstream targets, leading to cell cycle arrest and apoptosis. oup.com The combination of FTY720 with other agents, like cisplatin, has been shown to synergistically reduce the phosphorylation of PI3K, Akt, and mTOR. spandidos-publications.com

Impact on Cell Cycle Regulators (e.g., Cyclin D1)

FTY720 has a pronounced effect on cell cycle progression, frequently inducing G0/G1 or G1 phase arrest in various cell types, particularly cancer cells. frontiersin.orgoncotarget.comnih.gov This is achieved by modulating the expression and activity of key cell cycle regulatory proteins. scienceopen.com A primary target in this process is Cyclin D1. spandidos-publications.com

Cyclin D1 is a regulatory subunit for cyclin-dependent kinases CDK4 and CDK6, which are essential for the G1/S phase transition. spandidos-publications.com Multiple studies have demonstrated that FTY720 treatment leads to a time- and dose-dependent downregulation of Cyclin D1 protein levels. oup.comnih.govnih.gov

In mantle cell lymphoma (MCL) cells, FTY720 treatment resulted in a time-dependent downregulation of Cyclin D1, which was associated with apoptosis and cell cycle block. nih.gov

In human hepatoma cell lines, FTY720-induced G1 arrest was correlated with the downregulation of Cyclin D1 and the upregulation of the CDK inhibitor p27Kip1. oup.com

In cholangiocarcinoma cells, FTY720 reduced the levels of Cyclin D1 and Cyclin E, as well as their associated kinases CDK4 and CDK2, while increasing the expression of inhibitors p27 and p16. nih.gov

This FTY720-induced downregulation of Cyclin D1 is often mediated by the inhibition of upstream signaling pathways like PI3K/Akt and STAT3, which are known to regulate Cyclin D1 expression. oup.comnih.gov The resulting cell cycle arrest is a key component of the compound's anti-proliferative activity. scienceopen.comspandidos-publications.com

Table 1: Effect of FTY720 on Cell Cycle Regulators
RegulatorEffect of FTY720ConsequenceReferences
Cyclin D1DownregulationInhibition of G1/S transition oup.comnih.govnih.gov
Cyclin EDownregulationInhibition of G1/S transition scienceopen.comnih.gov
CDK2 / CDK4 / CDK6Downregulation/InhibitionInhibition of G1/S transition oncotarget.comscienceopen.comnih.gov
p21 (Cip1)UpregulationG1 arrest oncotarget.com
p27 (Kip1)UpregulationG1 arrest scienceopen.comoup.com

Effects on Specific Intracellular Targets and Transporters

Beyond its influence on major signaling cascades, FTY720 and its phosphate engage with other specific intracellular molecules and transport systems.

Intracellular Targets:

Protein Phosphatase 2A (PP2A): FTY720 is a well-established activator of PP2A, a serine/threonine phosphatase that acts as a tumor suppressor by regulating cell growth, division, and apoptosis. frontiersin.orghilarispublisher.com FTY720-induced PP2A activation appears to be independent of S1P receptors and is thought to occur through the disruption of the interaction between PP2A and its endogenous inhibitor, SET. frontiersin.orghilarispublisher.com

Histone Deacetylases (HDACs): In the nucleus, FTY720-phosphate can act as an inhibitor of class I HDACs. frontiersin.orghilarispublisher.com This inhibition leads to enhanced histone acetylation, which can regulate the expression of specific genes independently of S1P receptor signaling. hilarispublisher.com

Apoptotic Machinery: FTY720 modulates proteins in both the intrinsic and extrinsic apoptotic pathways. It can down-regulate anti-apoptotic proteins like Bcl-2 and Mcl-1 and up-regulate pro-apoptotic proteins such as Bax and Bad. scienceopen.com It also promotes the activation of caspases, including caspase-3, -8, and -9. scienceopen.com

Transporters:

Spinster 2 (Spns2): The transporter responsible for the release of FTY720-phosphate from the cell into the extracellular space has been identified as Spinster 2 (Spns2). nih.govresearchgate.netresearchgate.net Spns2 is also the transporter for endogenous S1P. nih.gov FTY720-P acts as a competitive inhibitor of S1P transport by Spns2, indicating they share the same export mechanism. nih.gov This transport is crucial for FTY720-P to act on S1P receptors located on the cell surface. nih.govresearchgate.net

P-glycoprotein (P-gp) and Multidrug Resistance Protein 1 (MRP1): Some research indicates that FTY720 can inhibit the function of drug efflux transporters like P-gp and MRP1, which could play a role in overcoming multidrug resistance in cancer cells. scienceopen.com

Table 2: Summary of Specific Intracellular Targets and Transporters
Target/TransporterForm of CompoundEffectReferences
Protein Phosphatase 2A (PP2A)Unphosphorylated FTY720Activation frontiersin.orghilarispublisher.com
Histone Deacetylases (HDACs)FTY720-PhosphateInhibition frontiersin.orghilarispublisher.com
Spinster 2 (Spns2)FTY720-PhosphateSubstrate for transport (efflux) nih.govresearchgate.net
P-glycoprotein (P-gp)Unphosphorylated FTY720Inhibition scienceopen.com

Interactions with Sphingolipid Metabolism Enzymes

Sphingosine (B13886) Kinases (SphK1 and SphK2): FTY720 is primarily phosphorylated into its active form, FTY720-P, by Sphingosine Kinase 2 (SphK2). hilarispublisher.comfrontiersin.org Unphosphorylated FTY720 can also act as an inhibitor of Sphingosine Kinase 1 (SphK1), an enzyme often upregulated in cancer that produces the pro-survival lipid S1P. oncotarget.comucl.ac.uk This inhibition of SphK1 is a key S1P receptor-independent anti-cancer mechanism. oncotarget.comfrontiersin.org

Ceramide Synthases (CerS): FTY720 is a competitive inhibitor of ceramide synthases. scienceopen.comucl.ac.uk This inhibition can disrupt the normal synthesis of ceramides, which are pro-apoptotic lipid messengers. nih.gov

S1P Lyase (SGPL1): FTY720 has been reported to inhibit S1P lyase, the enzyme responsible for the irreversible degradation of S1P. scienceopen.comucl.ac.uk By inhibiting S1P lyase, FTY720 can lead to an accumulation of intracellular S1P, although its simultaneous inhibition of S1P production via SphK1 complicates the net effect. scienceopen.com

Acid Sphingomyelinase (ASM): Inhibition of ASM by FTY720 has also been noted, which would reduce the breakdown of sphingomyelin (B164518) into ceramide. researchgate.netfrontiersin.org

These multiple effects on sphingolipid-metabolizing enzymes result in a significant dysregulation of the "sphingolipid rheostat," the critical balance between pro-apoptotic ceramide/sphingosine and pro-survival S1P. scienceopen.com

Table 3: Interactions of FTY720 with Sphingolipid Metabolism Enzymes
EnzymeFunctionInteraction with FTY720References
Sphingosine Kinase 1 (SphK1)Phosphorylates sphingosine to S1PInhibition oncotarget.comucl.ac.uk
Sphingosine Kinase 2 (SphK2)Phosphorylates sphingosine to S1PSubstrate (phosphorylates FTY720) hilarispublisher.comfrontiersin.org
Ceramide Synthases (CerS)Synthesize ceramideCompetitive Inhibition scienceopen.comucl.ac.uk
S1P Lyase (SGPL1)Degrades S1PInhibition scienceopen.comucl.ac.uk
Acid Sphingomyelinase (ASM)Generates ceramide from sphingomyelinInhibition researchgate.netfrontiersin.org

Cellular and Subcellular Effects of Fty720 Phosphate in Research Models

Immune Cell Trafficking and Phenotype Modulation

FTY720 phosphate (B84403) exerts significant influence over the movement and characteristics of various immune cells. Its primary mechanism of action involves the modulation of S1P receptors, which are crucial for lymphocyte trafficking. mdpi.comnih.govjsir.gr.jpnih.gov

Lymphocyte Egress Inhibition from Lymphoid Tissues

A hallmark effect of FTY720 phosphate is the induction of a marked decrease in the number of peripheral blood T and B lymphocytes. mdpi.comnih.gov This is not due to cell death but rather a sequestration of these cells within secondary lymphoid organs such as lymph nodes and Peyer's patches. mdpi.comjsir.gr.jp FTY720 phosphate, acting as a high-affinity agonist for the S1P1 receptor on lymphocytes, causes the internalization and subsequent degradation of this receptor. mdpi.comjsir.gr.jpnih.gov This process renders the lymphocytes unresponsive to the natural S1P gradient that normally guides their exit from lymphoid tissues. mdpi.comnih.gov Consequently, lymphocytes are trapped, leading to a reduction in their circulation to inflammatory sites. nih.govnih.gov This functional antagonism of the S1P1 receptor is a key component of the compound's immunomodulatory activity. mdpi.comjsir.gr.jp Studies have shown that FTY720 can cause a reversible sequestration of alloantigen-specific effector-memory T cells in lymphoid tissue, which is associated with decreased T cell infiltration within allografts. nih.gov Furthermore, intravital imaging has revealed that while T cells can still approach and engage with cortical sinusoids in the presence of FTY720, their ability to firmly adhere to the sinus is impaired, preventing their final exit from the lymph node. nih.gov

Dendritic Cell Trafficking Modulation

The effects of FTY720 phosphate extend to dendritic cells (DCs), which are pivotal antigen-presenting cells. Research indicates that FTY720 modulates DC trafficking. nih.govasm.org In murine models, administration of FTY720 led to a significant increase in blood-borne DCs while reducing their numbers in lymph nodes and the spleen. nih.gov This suggests that FTY720 may inhibit the migration of DCs from peripheral tissues to draining lymph nodes. researchgate.net Further investigation has shown that FTY720 can downregulate the expression of molecules like CD11b, CD31/PECAM-1, CD54/ICAM-1, and CCR7 on blood-borne DCs. nih.gov The migration of DCs towards the CCR7 ligand CCL19, a key process in their homing to lymph nodes, was also found to be reduced after treatment with FTY720 phosphate. nih.gov The migration of mature DCs in response to S1P appears to be mediated primarily by the S1P3 receptor subtype. aai.org

Impact on B-Cell Responses and Germinal Center Reaction

FTY720 phosphate has been shown to suppress humoral immunity by inhibiting the germinal center reaction in peripheral lymphoid tissues. nih.govashpublications.orgscilit.com This leads to a reduction in the production of high-affinity, class-switched antibodies, although the production of low-affinity IgM antibodies is not significantly affected. nih.govashpublications.org This effect is consistent with the compound's ability to interfere with T-dependent antibody responses. nih.govashpublications.org FTY720 also causes the displacement of marginal zone (MZ) B cells to the splenic follicles, a phenomenon that is associated with an increase in the expression of activation markers on these cells. nih.gov Despite this redistribution, the ability of MZ B cells to respond to T-independent antigens is not abolished. nih.gov The compound's impact on B-cell trafficking is also linked to S1P receptor modulation, as it can impair the emigration of IgA plasmablasts from Peyer's patches. aai.org

Microglial Activation and Neuroprotective Effects

In the central nervous system (CNS), FTY720 phosphate has been shown to have direct effects on microglia, the resident immune cells of the brain. nih.govmedchemexpress.com It can bind to S1P1 receptors on microglia and downregulate the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. nih.govmedchemexpress.comneurologia.com Simultaneously, it can upregulate the production of neurotrophic factors like brain-derived neurotrophic factor (BDNF) and glial cell-derived neurotrophic factor (GDNF). nih.govmedchemexpress.comneurologia.com This modulation of microglial activity from a pro-inflammatory to a more neuroprotective phenotype contributes to its potential therapeutic effects in neurological diseases associated with microglial activation. nih.govneurologia.combohrium.com FTY720 has also been shown to attenuate neurodegeneration and microgliosis in in vivo models of excitotoxic neuronal death. univr.it

Cellular Viability and Apoptotic Pathways (Preclinical Research)

In preclinical research, particularly in the context of cancer, FTY720 has been observed to induce cell death in various cancer cell lines. This cytotoxic effect is often independent of its phosphorylation and its action on S1P receptors. aacrjournals.orgoncotarget.com

FTY720 has been reported to induce apoptosis through both caspase-dependent and caspase-independent pathways. aacrjournals.orgspandidos-publications.com In some cancer models, FTY720-induced apoptosis is associated with the activation of caspase-3 and the cleavage of poly(ADP-ribose) polymerase (PARP). oncotarget.comspandidos-publications.com The intrinsic mitochondrial pathway is often implicated, involving the translocation of cytochrome c and the modulation of Bcl-2 family proteins. oncotarget.com

However, in other cell types, such as acute lymphoblastic leukemia cells, FTY720 has been shown to induce a caspase-independent form of cell death. tandfonline.com In these instances, features of autophagy, such as the formation of autophagosomes and the expression of LC3-II, have been observed. tandfonline.com The role of autophagy in FTY720-induced cell death can be complex, acting as a pro-survival mechanism in some contexts and contributing to cell death in others. tandfonline.com

Several molecular targets have been proposed for the unphosphorylated form of FTY720 that contribute to its effects on cell viability. These include the protein phosphatase 2A (PP2A), which FTY720 can activate, leading to downstream effects on cell growth and survival pathways like the Akt pathway. nih.govspandidos-publications.com Downregulation of phospho-Akt has been observed in mantle cell lymphoma cells following FTY720 treatment. nih.gov

Table 1: Effects of FTY720 Phosphate on Immune Cell Trafficking and Phenotype

Cell Type Key Effect Mechanism of Action References
Lymphocytes (T and B cells) Inhibition of egress from lymphoid tissues Functional antagonism of S1P1 receptor, leading to internalization and degradation. mdpi.comnih.govjsir.gr.jpnih.govnih.govnih.govnih.govnih.gov
Dendritic Cells (DCs) Modulation of trafficking; increased in blood, decreased in lymph nodes. Downregulation of adhesion molecules and CCR7; inhibition of migration towards CCL19. nih.govasm.orgresearchgate.netaai.org
B-Cells Inhibition of germinal center reaction; displacement of marginal zone B cells. Reduced production of high-affinity antibodies; altered trafficking and activation status. nih.govashpublications.orgscilit.comnih.govaai.org
T-Cells Sequestration of effector-memory T cells. Does not inhibit activation or differentiation but blocks migration from lymphoid organs. nih.govoup.comahajournals.org

| Microglia | Shift to a neuroprotective phenotype. | Downregulation of pro-inflammatory cytokines and upregulation of neurotrophic factors via S1P1. | nih.govmedchemexpress.comneurologia.combohrium.comunivr.it |

Table 2: Preclinical Effects of FTY720 on Cellular Viability and Apoptosis

Cell Line/Model Effect Pathway References
Prostate Cancer Cells Induction of apoptosis Caspase-3 activation spandidos-publications.com
Multiple Myeloma Cells Suppression of viability, induction of apoptosis Mitochondrial involvement aacrjournals.org
Acute Lymphoblastic Leukemia Cells Caspase-independent cell death Induction of autophagy tandfonline.com
Mantle Cell Lymphoma Cells Induction of apoptosis, cell cycle arrest Downmodulation of Cyclin D1 and phospho-Akt nih.gov

| Various Cancer Models | Cytotoxicity | Caspase-dependent, caspase-independent, or autophagic cell death | oncotarget.comspandidos-publications.com |

Roles of Reactive Oxygen Species (ROS) in FTY720-Induced Cytotoxicity

A significant mechanism underlying the S1P-independent cytotoxicity of FTY720 involves the generation of reactive oxygen species (ROS). nih.govresearchgate.net This pro-oxidant activity has been identified as a key driver of cell death in a variety of cancer cell models, including human glioblastoma, mantle cell lymphoma, and myeloma. nih.govmicrobialcell.com

In murine melanoma cells (B16F10-Nex2), treatment with FTY720 led to a significant increase in superoxide (B77818) anion production. elsevier.es The subsequent cell death could be partially inhibited by antioxidants like N-acetyl-cysteine (NAC), confirming that ROS are effector molecules in FTY720-induced apoptosis. elsevier.es Similarly, in acute lymphoblastic leukemia (ALL) cells, FTY720 treatment resulted in a time- and dose-dependent increase in ROS, and the antioxidant NAC partially reversed the cytotoxic effects. spandidos-publications.comtandfonline.com These findings suggest that FTY720 disrupts the cellular redox balance, leading to oxidative stress and subsequent cell death. elsevier.es However, the partial protection offered by antioxidants also indicates that other factors contribute to the compound's cytotoxicity. elsevier.es It is important to note that studies on FTY720-P have shown it does not typically induce the same level of cytotoxicity or ROS production, further separating this mechanism from S1P receptor modulation. nih.govoup.com

Table 2: FTY720-Induced ROS Production and Cytotoxicity
Cell Line/ModelObserved EffectKey FindingReference
Acute Lymphoblastic Leukemia (ALL)Increased ROS productionAntioxidant NAC partially reversed cytotoxicity, linking ROS to cell death. spandidos-publications.comtandfonline.com
B16F10-Nex2 Murine MelanomaIncreased superoxide anion productionAntioxidants partially inhibited FTY720-induced cell death. elsevier.es
Mantle Cell LymphomaIncreased ROS generationROS generation was identified as an upstream event in FTY720-induced cell death. spandidos-publications.commicrobialcell.com
HepG2 (Hepatocellular Carcinoma)Increased cellular ROS at 1.25 μMFTY720 (S)-P showed low cytotoxicity but did induce some oxidative stress. oup.com

Caspase-Dependent and Caspase-Independent Cell Death Pathways

The cell death induced by FTY720 can proceed through both caspase-dependent and caspase-independent pathways, depending on the cell type. spandidos-publications.com

Caspase-Dependent Pathways: In several cancer models, FTY720 triggers the classical caspase-dependent apoptotic pathway. For instance, in gastric cancer cells, FTY720 activated initiator caspase-9 and effector caspase-3, as well as PARP cleavage, consistent with the intrinsic (mitochondrial) pathway of apoptosis. spandidos-publications.comaai.org Studies in lymphoma cells also showed that FTY720 directly perturbs mitochondria, leading to the release of cytochrome c and subsequent activation of caspase-3. aai.orgnih.gov This process was blocked by the pan-caspase inhibitor Z-VAD-FMK, confirming that caspase activation is essential for apoptosis in these cells. aai.org In multiple myeloma cells, FTY720 was found to activate both intrinsic (caspase-9) and extrinsic (caspase-8) pathways. spandidos-publications.comoncotarget.com

Caspase-Independent Pathways: In contrast, FTY720 induces caspase-independent cell death in other cell types. spandidos-publications.com In acute lymphoblastic leukemia (ALL) cells, FTY720-induced cell death occurred with minimal activation of caspase-3 and was not inhibited by the pan-caspase inhibitor Z-VAD-FMK. tandfonline.comnih.gov Similarly, in ovarian cancer cells, FTY720 caused cell death characterized by necrotic features and was unaffected by caspase inhibition. tandfonline.com In acute myeloid leukemia (AML), FTY720 induced cell death that was independent of canonical apoptosis, necroptosis, and ferroptosis. nih.gov These findings highlight the versatility of FTY720 in activating diverse cell death programs that can bypass traditional apoptotic machinery.

Cell Migration, Adhesion, and Barrier Function Modulation

Promotion of Astrocyte Migration

FTY720 phosphate (FTY720-P) has been shown to stimulate the migration of astrocytes, a key cell type in the central nervous system. nih.govresearchgate.net In cultured rat cortical astrocytes, which express S1P1 and S1P3 receptors, FTY720-P was found to promote cell migration. nih.govresearchgate.net The effect is mediated predominantly through the activation of S1P1 receptors, as a selective S1P1 agonist also stimulated astrocyte movement. nih.govresearchgate.net This suggests that FTY720-P's distinct pharmacological profile on S1P receptor subtypes could play a role in its therapeutic effects. nih.govechelon-inc.com

Regulation of Choroidal Endothelial Cell Migration

In the context of ocular research, FTY720 and its active phosphate form have demonstrated regulatory effects on choroidal endothelial cells (ChECs), which are critical in the development of choroidal neovascularization (CNV). The S1P receptor agonist FTY720 and its phosphorylated analog FTY720(S)-P were found to effectively inhibit the migration of ChECs in vitro. nih.gov This inhibition of migration, a crucial process for angiogenesis, suggests a potential role for S1P receptor modulation in controlling pathological blood vessel growth in the eye. nih.gov

Table 3: Effects of FTY720-P on Cell Migration
Cell TypeCompoundEffect on MigrationPrimary Receptor InvolvedReference
Astrocytes (Rat Cortex)FTY720-PPromotes/StimulatesS1P1 nih.govresearchgate.netechelon-inc.com
Choroidal Endothelial Cells (ChEC)FTY720 / FTY720(S)-PInhibitsS1PR (agonism) nih.gov

Effects on Gut Barrier Function and Tight Junction Proteins

Recent research indicates that FTY720 can impair the integrity of the intestinal barrier. nih.govnih.gov In a mouse model, administration of FTY720 led to increased gut permeability. nih.govresearchgate.net This was associated with significant changes in the expression of tight junction proteins, which are essential for maintaining the barrier. Specifically, FTY720 treatment resulted in reduced expression of occludin and claudin-4, while increasing the expression of the pore-forming protein claudin-2. nih.govnih.govresearchgate.net

Mechanistically, these effects appear to be linked to the inhibition of the Akt-mTOR signaling pathway. nih.gov In HT-29 human colon adenocarcinoma cells, FTY720 was shown to inhibit this pathway, leading to the observed downregulation of occludin and claudin-4 and upregulation of claudin-2. researchgate.net The disruption of the gut barrier in FTY720-treated mice was also associated with increased colonic inflammation, immune cell infiltration, and production of pro-inflammatory cytokines. nih.govnih.govresearchgate.net These findings suggest that while FTY720 has therapeutic benefits in some contexts, it may have deleterious effects on intestinal barrier integrity. nih.govfrontiersin.org

Influence on Endothelial Barrier Integrity

The phosphorylated, active form of FTY720, known as FTY720 phosphate (FTY720-P) or fingolimod (B1672674) phosphate, exerts complex and multifaceted effects on the integrity of the endothelial barrier. The endothelium is a critical interface controlling the passage of fluids, solutes, and cells between the blood and surrounding tissues. Its barrier function is primarily maintained by intercellular junctions, including adherens junctions and tight junctions. Research indicates that FTY720-P can modulate these structures, leading to both enhancement and, in some contexts, potential disruption of barrier function, largely through its interaction with sphingosine-1-phosphate (S1P) receptors. researchgate.netnih.gov

Research Findings on Barrier Enhancement

A significant body of research demonstrates that FTY720-P enhances endothelial barrier function. In several models, FTY720-P has been shown to protect against or reverse vascular permeability induced by inflammatory mediators. nih.gov For instance, FTY720-P potently counteracted the permeability-increasing effects of vascular endothelial cell growth factor (VEGF) in both in vitro and in vivo models. nih.gov This protective effect is linked to the promotion of adherens junction assembly. nih.gov Studies on endothelial cells have shown that FTY720-P induces the translocation of vascular endothelial-cadherin (VE-cadherin) and β-catenin to the sites of cell-to-cell contact, thereby strengthening the endothelial barrier. researchgate.netaai.org This stabilization of the endothelium is a key mechanism for preserving vascular integrity. researchgate.netnih.gov

In human pulmonary endothelial cells, FTY720 has been observed to increase barrier function, as measured by transendothelial electrical resistance (TEER). ersnet.orgnih.gov Interestingly, one study proposed a novel signaling pathway for this effect, suggesting it was mediated by the activation of c-Abl tyrosine kinase and focal adhesion kinase (FAK), rather than the translocation of classical junctional proteins like occludin or β-catenin. ersnet.org Further research using a dengue virus infection model showed that FTY720 treatment restored the integrity of human microvascular endothelial cell (HMEC-1) monolayers that had been compromised by the virus. researchgate.net This restoration was associated with a reduction in the phosphorylation of molecules known to regulate permeability, such as PTEN and RhoA. researchgate.net

Table 1: Effects of FTY720 Phosphate on Endothelial Barrier Function in Various Research Models

Research ModelKey AssayObserved Effect on BarrierProposed Mechanism / Key MediatorsCitation
Human Pulmonary Endothelial CellsTransendothelial Electrical Resistance (TEER)Barrier Enhancementc-Abl tyrosine kinase and FAK phosphorylation ersnet.org
Human Umbilical Vein Endothelial Cells (HUVEC)VEGF-Induced Permeability AssayReversal of PermeabilityAdherens junction assembly via Gi-coupled S1P receptors nih.gov
Dengue Virus-Infected Human Microvascular Endothelial Cells (HMEC-1)Monolayer Integrity AssayRestoration of IntegrityReduced phosphorylation of PTEN, RhoA, VE-Cadherin researchgate.net
Rat Brain Microvascular Endothelial Cells (under inflammatory conditions)Transendothelial Electrical Resistance (TEER)No decrease in permeability; potential destabilizationFunctional antagonism at S1P1; reduction of occludin mdpi.com
Human Pulmonary Endothelial CellsTransendothelial Electrical Resistance (TEER)Barrier Disruption (by FTY720 regioisomers)S1P receptor-independent mechanism nih.gov

Conflicting Findings and Context-Dependent Effects

Despite the evidence for barrier enhancement, other studies present conflicting results, suggesting the influence of FTY720-P is highly context-dependent. Research on an in vitro model of the blood-brain barrier (BBB) under inflammatory conditions found that FTY720-P did not decrease endothelial permeability as measured by TEER. mdpi.com In that model, the compound was observed to reduce the amount of the tight junction protein occludin, which could contribute to barrier destabilization. mdpi.com This has led to the hypothesis that the S1P1 receptor, a primary target of FTY720-P, may have a dual role, where its activation by the natural ligand S1P enhances barrier function, while its functional antagonism by FTY720-P may not. mdpi.com

Furthermore, the specific chemical structure of the compound is critical. One study using regioisomers of FTY720 found that these compounds induced potent barrier disruption in human lung endothelial cells, an effect that occurred through a mechanism independent of S1P receptors. nih.gov These findings underscore that the effects of FTY720-related compounds on endothelial integrity are not uniform and can depend on the specific molecular structure, the endothelial cell type, and the surrounding physiological or pathological conditions.

Table 2: Influence of FTY720 Phosphate on Key Endothelial Junctional Proteins

Research ModelJunctional ProteinObserved EffectCitation
Endothelial CellsVE-cadherin, β-cateninTranslocation to focal contact sites, promoting junction assembly researchgate.net
Murine Mesenteric Lymph Nodesβ-catenin, ZO-1Intense staining and colocalization at intercellular junctions aai.org
Rat Brain Microvascular Endothelial CellsOccludinReduced amount mdpi.com
Human Pulmonary Endothelial Cellsβ-catenin, occludin, claudin-5, ZO-1, ZO-2No change in membrane translocation ersnet.org

Preclinical Biological Activities and Research Models for Rac Fty720 D4 Phosphate Applications

Immunomodulatory Research Models

The primary mechanism of FTY720-phosphate involves modulating S1P receptors, which leads to the sequestration of lymphocytes in secondary lymphoid organs and prevents their infiltration into sites of inflammation. scispace.comnih.govnih.gov This action forms the basis of its potent immunomodulatory effects, which have been extensively studied in various preclinical models.

Experimental Autoimmune Encephalomyelitis (EAE) is a widely used animal model for multiple sclerosis. jsir.gr.jp Studies using FTY720 and its active phosphate (B84403) form have consistently demonstrated significant therapeutic effects in various EAE models. Prophylactic administration almost completely prevents the development of EAE, while therapeutic treatment significantly inhibits disease progression and relapse. nih.govnih.gov The core mechanism is the reduction of myelin antigen-specific CD4+ T cell infiltration into the central nervous system (CNS). nih.gov

Research shows that FTY720 administration leads to a marked reduction in the infiltration of both Th1 and Th17 cells into the spinal cords of EAE mice. jsir.gr.jp This is achieved by inhibiting the S1P/S1P1-dependent egress of these encephalitogenic T cells from draining lymph nodes. jsir.gr.jpscirp.org Consequently, this leads to a decrease in demyelination and inflammatory lesions within the CNS. nih.gov Studies in rat models of EAE also show that FTY720 treatment downregulates inflammatory genes and vascular adhesion molecules and helps preserve the integrity of the blood-brain barrier. nih.gov Furthermore, research combining genetic and pharmacological approaches has identified that the therapeutic efficacy of FTY720 in EAE also involves direct effects on S1P1 receptors expressed by astrocytes within the CNS. pnas.org

Table 1: Summary of Findings in EAE Research Models

Model/Strain Key Findings Reference(s)
LEW Rats (MBP-induced) Prophylactic treatment prevented EAE; therapeutic treatment inhibited progression and histological changes. nih.gov
SJL/J Mice (PLP-induced) Prophylactic FTY720 & (S)-FTY720-P prevented EAE and reduced CD4+ T cell infiltration. Therapeutic treatment inhibited relapse and demyelination. nih.govscirp.org
C57BL/6 Mice (MOG-induced) FTY720 showed significant prophylactic and therapeutic effects, reducing infiltration of Th17 and Th1 cells into the spinal cord. nih.govjsir.gr.jp
DA Rats (chronic EAE) Prophylactic FTY720 prevented EAE onset. Therapeutic FTY720 curtailed further disease development. nih.gov
C57BL/6J Mice (MOG-induced) FTY720 treatment significantly lessened the severity of paralysis in EAE mice. jci.org
S1pr1 Conditional Mutants Efficacy of FTY720 was lost in mice lacking S1P1 on astrocytes, indicating a direct CNS mechanism. pnas.org

FTY720 has demonstrated high efficacy in experimental models of allograft rejection. scispace.comnih.govepistemonikos.org In rat models of cardiac and skin transplantation, FTY720 significantly prolonged allograft survival in a dose-dependent manner. nih.gov Its combination with cyclosporine A resulted in a marked synergistic effect. nih.gov The immunosuppressive activity is linked to the active metabolite, (S)-FTY720-phosphate, which induces a profound reduction in circulating lymphocytes. nih.gov

In a murine cardiac transplantation model, FTY720 suppressed the inflammatory response and cytotoxic T lymphocyte activity. ahajournals.org It also had a beneficial effect on the development of graft coronary artery disease, a leading cause of late graft failure. ahajournals.org Delayed administration of FTY720 in a cardiac model of chronic rejection was shown to attenuate the progression of vasculopathy and tissue fibrosis. nih.gov This effect is attributed to the interruption of trafficking of activated effector-memory T cells into the allograft. nih.gov Further studies in rat heart transplantation models revealed that FTY720 treatment reduces myocardial fibrosis by activating anti-apoptotic and anti-inflammatory pathways, thereby decreasing reperfusion injury. frontiersin.orgnih.gov

Table 2: Summary of Findings in Allograft Rejection Models

Model/Type Key Findings Reference(s)
Rat Cardiac & Skin Allograft Prolonged allograft survival; synergistic effect with cyclosporine. nih.gov
Murine Cardiac Allograft Suppressed inflammatory response and cytotoxic T lymphocyte activity; inhibited progression of graft coronary artery disease. ahajournals.org
Canine Renal Allograft Combination with cyclosporine significantly prolonged graft survival compared to monotherapy. nih.gov
Rat Cardiac Allograft (Chronic) Attenuated progression of vasculopathy and tissue fibrosis. nih.gov
Rat Heterotopic Heart Transplant Reduced myocardial fibrosis, apoptosis, inflammation, and oxidative stress. frontiersin.orgnih.gov

FTY720-phosphate significantly impacts B-cell trafficking and humoral immunity. It causes the displacement of marginal zone (MZ) B cells from the marginal zone sinuses to the splenic follicles. nih.gov This redistribution is specific to B cells and does not affect resident macrophage populations. nih.gov The effect is mediated by S1P receptors on MZ B cells and is associated with an increase in B-cell activation markers. nih.gov

Studies on T-dependent immune responses have shown that FTY720 treatment significantly reduces the germinal center reaction in peripheral lymphoid tissues. nih.gov This inhibition leads to a suppressed production of high-affinity, class-switched antibodies. nih.gov However, the production of low-affinity IgM antibodies and the response to T-independent antigens are not significantly affected. nih.gov In peritoneal B-cell populations, FTY720 treatment causes a rapid disappearance of B1a, B1b, and B2 B cells by inhibiting their recirculation. ashpublications.org This subsequently reduces natural intestinal secretory IgA production, highlighting a key role for S1P signaling in connecting peritoneal B cells with intestinal immunity. ashpublications.orgaai.org

Table 3: Summary of Findings in Humoral Immunity Studies

Research Focus Key Findings Reference(s)
B-Cell Trafficking Causes displacement of marginal zone B cells into splenic follicles. nih.govnih.gov
Germinal Center Reaction Significantly reduces germinal center formation in response to T-dependent antigens. nih.gov
Antibody Production Inhibits high-affinity, class-switched antibody production; does not affect low-affinity IgM or T-independent responses. nih.gov
Peritoneal B-Cells Inhibits recirculation, leading to reduced intestinal secretory IgA production. ashpublications.org
Allogeneic Humoral Response Inhibits Th1-mediated humoral immune responses (IgG2a, IgG2b), contributing to delayed allograft rejection. nih.gov

The immunomodulatory effects of FTY720 have been demonstrated in several autoimmune disease models beyond EAE, including those for rheumatoid arthritis (RA), systemic lupus erythematosus (SLE), and inflammatory bowel disease (IBD). aimspress.comnih.govjsir.gr.jp

Arthritis: In rat models of adjuvant-induced and type II collagen-induced arthritis, FTY720 almost completely inhibited joint destruction and paw edema. aimspress.com It also reduced the infiltration of CD4+ T cells into arthritic joints. aimspress.com

Lupus: In MRL/lpr and NZB/W F1 mouse models of SLE, FTY720 showed marked therapeutic effects on lupus nephritis. aimspress.comnih.gov It suppressed the production of anti-double stranded (ds) DNA antibodies, reduced IgG deposition in glomeruli, decreased proteinuria, and prolonged lifespan. aimspress.comnih.gov

Inflammatory Bowel Disease (IBD): FTY720 has demonstrated therapeutic efficacy in several mouse models of colitis. aimspress.comnih.gov It ameliorates chronic colitis by reducing lymphocyte infiltration in the colonic mucosa and down-regulating Th1 cytokines. aimspress.comnih.gov

These findings suggest that by reducing lymphocyte trafficking to inflammatory sites, FTY720 has therapeutic potential across a range of autoimmune disorders. aimspress.com

Table 4: Summary of Findings in Other Autoimmune Disease Models

Disease Model Animal Model Key Findings Reference(s)
Rheumatoid Arthritis Adjuvant-induced & Collagen-induced arthritis (LEW rats) Almost completely inhibited joint destruction and paw edema; reduced CD4 T cell infiltration. aimspress.comnih.gov
Systemic Lupus Erythematosus MRL/lpr mice Suppressed anti-dsDNA antibody production, reduced IgG deposition in glomeruli, prolonged lifespan. aimspress.comnih.gov
Systemic Lupus Erythematosus NZB/W F1 mice Decreased proteinuria and histologic lesions in lupus nephritis. aimspress.comnih.gov
Inflammatory Bowel Disease IL-10 gene-deficient mice Ameliorated chronic colitis, reduced lymphocyte infiltration and IFN-γ production. aimspress.com
Inflammatory Bowel Disease DSS-induced & T-cell transfer colitis (mice) Attenuated colitis development by preventing CD4 T cell infiltration into the colonic lamina propria. aimspress.com

Neurobiological Research Models

Beyond its immunomodulatory functions, FTY720-phosphate can cross the blood-brain barrier and exert direct effects on neural cells, including oligodendrocytes and astrocytes, which also express S1P receptors. pnas.orgnih.gov These neurobiological activities have been investigated primarily in non-inflammatory models of demyelination.

The cuprizone (B1210641) model induces demyelination through direct toxicity to oligodendrocytes (OLGs), largely independent of the peripheral immune system. nih.gov Studies using this model have shown that FTY720 has significant neuroprotective effects. Treatment with FTY720 attenuated injury to OLGs, myelin, and axons in the corpus callosum. nih.govresearchgate.net Specifically, FTY720-treated animals showed a less severe demyelination and a reduction in the accumulation of amyloid precursor protein, indicating an alleviation of ongoing axonal damage. nih.govnih.govnih.gov

While FTY720 is protective, its capacity to directly promote remyelination in this model is less clear. Some studies report that FTY720 treatment modestly accelerates myelin recovery after acute demyelination but does not enhance remyelination when administered after chronic demyelination or during the recovery phase. nih.govuib.no The compound appears to preserve CNS integrity primarily through direct, protective interactions with brain-resident cells rather than by stimulating the remyelination process itself. nih.govnih.gov The protective effects were associated with decreased levels of inflammatory cytokines like IL-1β in the corpus callosum. researchgate.net

Table 5: Summary of Findings in the Cuprizone Demyelination Model

Study Focus Key Findings Reference(s)
Neuroprotection Attenuated injury to oligodendrocytes, myelin, and axons. nih.govresearchgate.net
Decreased severity of demyelination. nih.gov
Alleviated ongoing axonal damage (reduced APP accumulation). nih.govnih.gov
Remyelination Modestly accelerated myelin recovery after acute cuprizone exposure. nih.gov
Did not promote or enhance remyelination after chronic cuprizone exposure or during the recovery phase. researchgate.netnih.govuib.no
Glial Response Reduced astroglial and microglial accumulation when given during demyelination. nih.gov
Did not affect gliosis markers when given during the recovery phase. nih.gov

Oligodendrocyte Progenitor Cell Differentiation and Survival

The active phosphorylated form of FTY720, which rac FTY720-d4 Phosphate mimics, has demonstrated direct effects on oligodendrocyte progenitor cells (OPCs), the cells responsible for myelination in the central nervous system. nih.gov Research indicates that FTY720 phosphate improves the survival of neonatal rat oligodendrocytes and regulates the differentiation of OPCs. echelon-inc.com Studies on human fetal OPCs have shown that FTY720 phosphate can modulate process extension, differentiation, and survival. nih.gov

Initial, short-term exposure (1 day) to FTY720 phosphate was found to cause a temporary retraction of OPC processes, an effect linked to RhoA-mediated cytoskeletal signaling and a brief inhibition of differentiation into more mature oligodendrocytes. nih.gov However, continued treatment (over 2 days) promoted process extension and enhanced cell survival. nih.gov This latter effect is associated with the activation of the extracellular signal-regulated kinases 1 and 2 (ERK1/2) pathway. nih.govnih.gov

Further investigations using co-cultures of human OPCs and rat dorsal root ganglia neurons revealed that daily or every-three-day application of FTY720 phosphate increased the number of mature oligodendrocytes and the extent of axonal ensheathment over a four-week period. neurology.org These findings suggest that even with the desensitization of external S1P receptors, FTY720 phosphate can still promote OPC differentiation. neurology.org The compound appears to exert its effects through both cell-autonomous and non-cell-autonomous mechanisms, activating ERK1/2 and p38 MAPK pathways in OPCs, as well as in neurons and astrocytes. neurology.org While FTY720 phosphate promotes OPC survival, it has also been noted to arrest their differentiation, an effect that can be counteracted by factors like neurotrophin-3, which enhances both survival and maturation. nih.gov

Axonal Degeneration Amelioration

Preclinical studies indicate that this compound's parent compound, FTY720, can alleviate axonal damage. In a cuprizone-induced model of demyelination, FTY720 treatment was observed to reduce the accumulation of amyloid precursor protein-positive spheroids in axons, which are markers of acute axonal damage. nih.gov This suggests a neuroprotective effect by preserving axonal integrity. nih.gov

In a rat model of optic neuritis, FTY720 significantly reduced inflammation, demyelination, and axonal damage. nih.gov However, this axonal protection did not translate to the prevention of neuronal cell death (retinal ganglion cells) in this specific model. nih.gov Further research in a mouse model of a genetic leukodystrophy (twitcher mice) showed that fingolimod (B1672674) treatment improved axonal integrity, an effect that could be linked to a decrease in myelin debris, which is known to inhibit axonal regeneration. mdpi.com The protective effects on axons are thought to be mediated, at least in part, through direct modulation of S1P receptors on neurons and astrocytes. mdpi.compnas.org

Hypothalamic-Pituitary-Adrenal Axis Modulation

Research has demonstrated that FTY720 can modulate the activity of the hypothalamic-pituitary-adrenal (HPA) axis, the body's central stress response system. nih.govresearchgate.netuitm.edu.my Studies in rats have shown that both single and repeated injections of FTY720 increase baseline levels of plasma adrenocorticotropic hormone (ACTH) and corticosterone (B1669441). researchgate.netbiorxiv.org Interestingly, FTY720 also appeared to mitigate the stress-induced increases in these hormones. biorxiv.org These findings suggest that sphingosine-1-phosphate receptors, which FTY720 modulates, are important regulators of stress-related functions. nih.govresearchgate.net

Angiogenesis Modulation in CNS (Preclinical)

The modulation of angiogenesis, the formation of new blood vessels, within the central nervous system is another area of preclinical investigation for FTY720. In a study involving rats, FTY720 administration was found to reduce the mRNA levels of several factors involved in vascular remodeling in the medial prefrontal cortex, including angiopoietin 1, endothelin 1, plasminogen, and Mmp2. researchgate.netbiorxiv.org This suggests that FTY720 may reduce angiogenesis in the brain. biorxiv.org In the context of ischemic stroke models, FTY720 treatment has been shown to promote an anti-inflammatory M2 phenotype in microglia, which can contribute to angiogenesis. bohrium.com It has also been suggested that FTY720 could enhance angiogenesis and improve the microenvironment for vessel growth by transforming the microglial phenotype toward an anti-inflammatory state. nih.gov

Oncological Research Models (In Vitro and In Vivo Preclinical Studies)

The unphosphorylated form of FTY720 has demonstrated preclinical antitumor efficacy in a variety of cancer models, often through mechanisms independent of S1P receptor modulation. spandidos-publications.com

Activity in Hematological Malignancies (e.g., Chronic Lymphocytic Leukemia, Mantle Cell Lymphoma)

FTY720 has shown significant preclinical activity in models of B-cell malignancies. nih.govnih.gov In vitro studies have demonstrated that FTY720 induces toxic effects in cell lines representing various B-cell cancers and in primary B cells from patients with chronic lymphocytic leukemia (CLL). nih.govnih.gov This cytotoxicity in CLL cells appears to be independent of caspase activation and is not prevented by the overexpression of Bcl-2. nih.govnih.gov Instead, the mechanism in CLL involves the activation of protein phosphatase 2a (PP2a) and the subsequent dephosphorylation of ERK1/2. nih.govnih.gov In a xenograft mouse model of disseminated B-cell lymphoma/leukemia, FTY720 treatment led to a significant prolongation of survival. nih.gov

Solid Tumor Models (e.g., Pancreatic Cancer, Hepatocellular Carcinoma, Glioblastoma)

Preclinical studies have explored the efficacy of FTY720 in various solid tumor models.

Pancreatic Cancer: In vitro, FTY720 has been shown to inhibit the growth of human and mouse pancreatic cancer cells, induce apoptosis, and cause cell cycle arrest. nih.gov When combined with the chemotherapy drug gemcitabine (B846), FTY720 enhanced cell death. nih.gov In preclinical mouse models of pancreatic cancer, FTY720, particularly in combination with gemcitabine, led to a marked reduction in tumor size. nih.gov The mechanisms involve the inhibition of key signaling pathways such as the S1PR1-STAT3 loop and NF-κB, as well as the suppression of desmoplasia. nih.govd-nb.info

Hepatocellular Carcinoma (HCC): FTY720 has demonstrated tumor-suppressive effects in cell lines and animal models of HCC. nih.gov In HCC xenograft models, FTY720 administration inhibited tumor growth, tumor microvessel density, and metastases. wm.edu It has been shown to selectively induce cytotoxicity in hepatoma cell lines. nih.gov In an orthotopic rat model, FTY720 reduced both intrahepatic and lung metastases and decreased tumor angiogenesis. wm.edu Combination treatment with sorafenib, a standard therapy for advanced HCC, showed that FTY720 could sensitize HCC cells to sorafenib-mediated cytotoxicity. nih.gov

Glioblastoma: FTY720 has shown anti-proliferative effects on glioblastoma (GBM) cells. nih.gov It can reduce the viability of GBM cell lines and cause a significant arrest of the cell cycle. nih.gov In xenograft models, FTY720 has been found to inhibit tumor growth. signpathpharma.com The compound has also been shown to decrease the migration and invasiveness of glioblastoma cells. wiley.comoncotarget.com The mechanisms of action in glioblastoma are multifaceted and include the induction of apoptosis and the inhibition of signaling pathways like PI3K/Akt/mTOR. signpathpharma.comoncotarget.com Furthermore, FTY720 can modulate the tumor microenvironment by targeting glioma-associated microglia and macrophages. nih.gov

Data Tables

Table 1: Preclinical Findings for this compound in Neurological Models | Research Area | Model System | Key Findings | Citations | | :--- | :--- | :--- | :--- | | Oligodendrocyte Progenitor Cell (OPC) Differentiation & Survival | Human & Rat OPCs, Co-cultures | Promotes OPC survival and process extension; modulates differentiation via ERK1/2 and p38 MAPK pathways. nih.govechelon-inc.comnih.govneurology.orgneurology.org | | Axonal Degeneration Amelioration | Cuprizone-induced demyelination, Optic neuritis rat model, Twitcher mouse model | Reduces markers of acute axonal damage; preserves axonal integrity. nih.govnih.govmdpi.compnas.org | | Hypothalamic-Pituitary-Adrenal (HPA) Axis Modulation | Rat models | Increases baseline ACTH and corticosterone levels; modulates stress response. nih.govresearchgate.netuitm.edu.mybiorxiv.org | | Angiogenesis Modulation in CNS | Rat models, Ischemic stroke models | Reduces mRNA of vascular remodeling factors; may promote angiogenesis in specific contexts via microglial modulation. researchgate.netbiorxiv.orgbohrium.comnih.gov |

Table 2: Preclinical Findings for this compound in Oncological Models | Cancer Type | Model System | Key Findings | Citations | | :--- | :--- | :--- | :--- | | Chronic Lymphocytic Leukemia (CLL) | Cell lines, Primary patient cells, Xenograft mouse model | Induces caspase-independent cytotoxicity via PP2a activation; prolongs survival in vivo. nih.govnih.gov | | Mantle Cell Lymphoma (MCL) | Cell lines, Primary patient cells | Promotes cell death by downregulating Cyclin D1 and phospho-Akt. aacrjournals.org | | Pancreatic Cancer | Cell lines, Orthotopic mouse models | Inhibits growth, induces apoptosis, and sensitizes to gemcitabine by inhibiting S1PR1/STAT3 and NF-κB pathways. nih.govd-nb.info | | Hepatocellular Carcinoma (HCC) | Cell lines, Xenograft & Orthotopic models | Inhibits tumor growth, metastasis, and angiogenesis; sensitizes cells to sorafenib. nih.govwm.edu | | Glioblastoma | Cell lines, Xenograft models | Reduces cell viability and invasion; inhibits tumor growth by modulating multiple pathways including PI3K/Akt/mTOR and the tumor microenvironment. nih.govsignpathpharma.comwiley.comoncotarget.comnih.gov |

Chemosensitization and Anti-Metastatic Effects in Preclinical Settings

The unphosphorylated form of FTY720 (fingolimod) has been shown to enhance the sensitivity of cancer cells to chemotherapy and inhibit metastasis in various preclinical tumor models. nih.gov This activity is often independent of its well-known effects on sphingosine-1-phosphate (S1P) receptors. nih.gov The anticancer properties of FTY720 are attributed to its ability to induce apoptosis, or programmed cell death, in cancer cells. nih.govspandidos-publications.com

In preclinical studies, FTY720 has demonstrated the ability to make drug-resistant colorectal cancer cells more susceptible to treatments like cetuximab. researchgate.net It has also been shown to work in conjunction with other chemotherapy agents such as 5-fluorouracil, SN-38, and oxaliplatin (B1677828) in colorectal cancer cells. oncotarget.com In multiple myeloma, FTY720 cooperates with bortezomib (B1684674) to increase its cytotoxic effects and can make bortezomib-resistant cells sensitive to the treatment again. aacrjournals.org

The anti-metastatic effects of FTY720 are linked to its influence on various cellular processes. For instance, it has been shown to inhibit tumor growth and metastasis in mouse models of breast cancer. oncotarget.com One of the proposed mechanisms for its anti-metastatic and anti-angiogenic (inhibiting new blood vessel formation) action is the inhibition of autotaxin, an enzyme that produces lysophosphatidic acid (LPA), a molecule involved in tumor progression. nih.gov The phosphorylated form of FTY720, FTY720-phosphate, acts as a competitive inhibitor of autotaxin. nih.gov

Table 1: Preclinical Chemosensitization and Anti-Metastatic Effects of FTY720
Cancer ModelObserved EffectMechanism of ActionReference
Colorectal CancerIncreased sensitivity to cetuximab, 5-fluorouracil, SN-38, and oxaliplatin.Inhibition of S1PR by p-FTY720. researchgate.netoncotarget.com
Multiple MyelomaEnhanced cytotoxic activity of bortezomib; re-sensitization of resistant cells.Cooperation with bortezomib, induction of DNA damage. aacrjournals.org
Breast CancerInhibition of tumor growth and metastasis.Not specified in the provided text. oncotarget.com
General Tumor ModelsInhibition of tumor progression, angiogenesis, and metastasis.Inhibition of autotaxin by FTY720-phosphate, leading to reduced LPA levels. nih.gov

Role of FTY720 Phosphate in Specific Cancer-Associated Signaling Pathways

FTY720 and its phosphorylated form, FTY720-phosphate, influence several signaling pathways that are crucial for cancer cell growth, survival, and proliferation. nih.gov The anticancer activities of FTY720 are often linked to its unphosphorylated form and can occur independently of S1P receptor agonism. aacrjournals.org

One of the key targets of FTY720 is the PI3K/Akt signaling pathway, which is frequently overactive in many cancers, promoting cell survival. nih.gov FTY720 has been shown to induce the dephosphorylation and downregulation of Akt in various cancer cell lines, including mantle cell lymphoma, gastric cancer, prostate cancer, neuroblastoma, and glioma, leading to apoptosis. spandidos-publications.comnih.gov In some cases, this inhibition of the PI3K/Akt pathway also leads to the downregulation of the mTOR signaling pathway, which is important for cell growth and proliferation. nih.gov

FTY720 also affects the MAPK (Ras/Raf/MEK/ERK) pathway, although its effects can vary depending on the cancer type. It has been shown to induce the phosphorylation of ERK1/2 in mantle cell lymphoma, while dephosphorylating it in multiple myeloma and chronic lymphocytic leukemia. nih.gov These seemingly contradictory effects both ultimately contribute to the induction of apoptosis. spandidos-publications.com

Furthermore, FTY720 has been found to downregulate cyclin D1, a key regulator of the cell cycle, in mantle cell lymphoma. nih.gov This leads to cell cycle arrest in the G0-G1 phase. nih.govnih.gov In multiple myeloma, FTY720 treatment leads to a reduction in the anti-apoptotic protein Mcl-1 and an increase in the cleavage of PARP, indicating the activation of the apoptotic pathway. aacrjournals.org

Table 2: Effects of FTY720 on Cancer-Associated Signaling Pathways
Signaling PathwayEffect of FTY720Cancer ModelOutcomeReference
PI3K/Akt/mTORInhibition/downregulation of p-Akt and mTOR.Mantle Cell Lymphoma, Gastric Cancer, Prostate Cancer, Glioblastoma.Induction of apoptosis, inhibition of migration and invasion. nih.govspandidos-publications.comnih.gov
MAPK (ERK)Induction of p-ERK1/2 or dephosphorylation of Erk.Mantle Cell Lymphoma, Multiple Myeloma, CLL, Breast and Colon Cancer.Induction of apoptosis or anti-proliferative activity. spandidos-publications.comnih.gov
Cell Cycle RegulatorsDownregulation of Cyclin D1; induction of Cip1/p21.Mantle Cell Lymphoma, Prostate Cancer.G0-G1 and G2-M cell cycle arrest. nih.govnih.gov
Apoptotic PathwaysReduction of Mcl-1, cleavage of PARP.Multiple Myeloma.Induction of apoptosis and DNA damage. aacrjournals.org
CXCR4/CXCL12Reduction of CXCR4 cell-surface levels.Multiple Myeloma.Abrogation of migration towards CXCL12. aacrjournals.org

Other Preclinical Models

Modulation of Choroidal Neovascularization

FTY720 has shown significant efficacy in preclinical models of choroidal neovascularization (CNV), a key feature of neovascular age-related macular degeneration (nAMD). nih.govresearchgate.net In a mouse model where CNV was induced by laser photocoagulation, both oral and intravitreal administration of FTY720 significantly inhibited the development of new choroidal blood vessels. nih.gov This effect is mediated through the modulation of sphingosine-1-phosphate receptors (S1PRs). nih.gov

Specifically, FTY720, acting as a non-selective S1PR agonist, and CYM5442, a selective S1PR1 agonist, were both effective in reducing CNV. nih.govresearchgate.net This suggests that targeting the S1P signaling pathway, particularly S1PR1, presents a novel therapeutic strategy for ocular diseases with a neovascular component. nih.gov The presence of S1P has been detected in the area of CNV in these models, and antibodies that bind to S1P have also been shown to mitigate neovascularization. nih.gov

Myocardial Fibrosis Attenuation in Transplantation Models

In preclinical heart transplantation models, FTY720 (fingolimod) has demonstrated a significant ability to attenuate myocardial fibrosis. nih.govnih.govfrontiersin.org In a rat heterotopic heart transplantation model, treatment with fingolimod led to a significant reduction in collagen deposition and hydroxyproline (B1673980) content in the myocardial tissue 30 days post-transplantation. nih.govnih.govfrontiersin.org

The cardioprotective and anti-fibrotic effects of fingolimod are attributed to its activation of pro-survival signaling pathways, specifically the Reperfusion Injury Salvage Kinase (RISK) and Survivor Activating Factor Enhancement (SAFE) pathways. nih.govnih.govfrontiersin.org This activation leads to a reduction in cardiomyocyte apoptosis, inflammation, and oxidative stress, which are key contributors to myocardial reperfusion injury and subsequent fibrosis. nih.govnih.govfrontiersin.org By preserving high-energy phosphates and improving coronary blood flow, FTY720 helps to salvage the myocardium from ischemic damage. mdpi.com

Anti-Infective Properties (e.g., neutrophil extracellular traps)

FTY720 has demonstrated anti-infective properties in preclinical settings, partly through its ability to induce the formation of neutrophil extracellular traps (NETs). nih.govresearchgate.net NETs are web-like structures composed of DNA, histones, and granular proteins that are released by neutrophils to trap and kill pathogens. researchgate.net

In the context of certain infections, the induction of NETs by FTY720 can be a mechanism to neutralize and eliminate pathogens. nih.gov However, the role of FTY720 and NETs in inflammatory conditions can be complex. In models of ANCA-associated vasculitis, FTY720 was found to inhibit ANCA-induced neutrophil activation, including the formation of NETs, thereby attenuating renal and pulmonary injury. nih.gov This suggests that FTY720's effect on neutrophils and NETosis can be context-dependent, providing a protective role in certain inflammatory and infectious settings. nih.govfrontiersin.org

Effects on Phospholipase A2 Activity (S1P-Independent)

Interestingly, FTY720 exhibits inhibitory effects on cytosolic phospholipase A2α (cPLA2α) that are independent of its phosphorylation and its interaction with S1P receptors. nih.govashpublications.org cPLA2α is a key enzyme in the biosynthesis of eicosanoids, which are inflammatory mediators. nih.govashpublications.org

While FTY720 is known to be phosphorylated in vivo to FTY720-phosphate, which then acts on S1P receptors, the unphosphorylated form of FTY720 directly inhibits the activity of recombinant cPLA2α. nih.govashpublications.org In contrast, FTY720-phosphate, sphingosine (B13886), and S1P itself have no such effect. nih.govashpublications.org This unique action of FTY720 as a direct inhibitor of cPLA2α suggests a therapeutic potential in inflammatory conditions driven by eicosanoids, such as asthma and multiple sclerosis, that is separate from its immunosuppressive functions mediated by S1P receptors. nih.govashpublications.orgcellagentech.com

Analytical and Spectroscopic Characterization Techniques for Rac Fty720 D4 Phosphate Research

Mass Spectrometry-Based Quantitation of Deuterated Compounds

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), is a cornerstone for the quantitative analysis of rac FTY720-d4 Phosphate (B84403). The deuterium (B1214612) labeling provides a distinct mass shift, allowing it to be used as an internal standard for the accurate quantification of the non-deuterated FTY720 and its phosphate metabolite in biological samples. researchgate.net This approach is critical in pharmacokinetic and metabolic studies.

Methods have been developed for the simultaneous quantitation of FTY720 and FTY720-phosphate in various biological matrices, including human plasma and murine subcellular compartments. nih.gov These methods often involve liquid-liquid extraction or protein precipitation followed by LC-MS/MS analysis. researchgate.netnih.govmdpi.com The use of a deuterated internal standard like rac FTY720-d4 Phosphate is crucial for correcting for matrix effects and variations in extraction efficiency, ensuring high accuracy and precision. dshs-koeln.de

High-resolution mass spectrometry (HRMS) is also employed to determine the isotopic purity of deuterated compounds. nih.govrsc.org This technique can distinguish between molecules with very small mass differences, allowing for the precise measurement of the degree of deuterium incorporation and the detection of any unlabeled or partially labeled species. nih.govrsc.org

Table 1: LC-MS/MS Parameters for FTY720 and FTY720-Phosphate Quantitation

Parameter FTY720 FTY720-Phosphate Internal Standard
Ionization Mode Positive Electrospray (ESI+) Positive Electrospray (ESI+) Positive Electrospray (ESI+)
Lower Limit of Quantitation (LLOQ) 0.0800 - 0.875 ng/mL 0.100 - 2 ng/mL Not Applicable
Linear Range 0.0800 - 16.0 ng/mL 0.100 - 20.0 ng/mL Not Applicable
Recovery ~80% ~80% Not Applicable
Intra- and Interday Precision (RSD) <12.5% <12.5% Not Applicable

Data compiled from multiple sources. nih.govnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Deuterium Labeling Confirmation

Crucially, NMR is used to verify the position and extent of deuterium labeling. The absence of signals in the ¹H NMR spectrum at the positions where deuterium atoms are expected, coupled with the corresponding changes in the ¹³C NMR spectrum, provides definitive evidence of successful deuteration. This confirmation of structural integrity and the location of the deuterium labels is a critical quality control step. rsc.orgrsc.org

Chromatographic Methods for Purity and Isotopic Integrity Assessment (e.g., HPLC)

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for assessing the chemical and isotopic purity of this compound. When coupled with a suitable detector, such as a UV detector or a mass spectrometer, HPLC can separate the target compound from any impurities or related substances. acs.org

For assessing isotopic integrity, HPLC is often coupled with mass spectrometry (LC-MS). acs.orgfigshare.com This combination allows for the separation of the deuterated compound from any non-deuterated or partially deuterated variants, which can then be quantified by the mass spectrometer. nih.gov Robust LC-MS methods have been developed for the quality control of deuterated drugs, ensuring that the level of isotopic impurities is within acceptable limits. acs.org The choice of chromatographic conditions, including the column and mobile phase, is optimized to achieve the necessary separation. nih.gov

Techniques for Assessing Cellular Localization and Distribution in Preclinical Models

Understanding the distribution of FTY720 and its phosphorylated form within tissues and cells is crucial for understanding its mechanism of action. In preclinical models, techniques such as immunofluorescence and confocal microscopy can be used to visualize the localization of the drug's molecular targets, such as S1P receptors. pnas.org

For example, studies have used immunofluorescence to show that FTY720 can induce the internalization of S1P₁ receptors in astrocytes. pnas.org The development of xenograft models of diseases like multiple myeloma allows for testing the in vivo effects of FTY720 on tumor burden in specific niches like the bone marrow. aacrjournals.org While direct imaging of this compound is less common, its use as an internal standard in LC-MS/MS analysis of tissue homogenates allows for the quantification of the non-deuterated drug's distribution in various organs and subcellular compartments. nih.gov This provides critical information on where the drug and its active metabolite accumulate. nih.gov

Functional Assays for Enzyme Activity (e.g., Sphingosine (B13886) Kinase Activity Assays, PP2A Activity Assays)

The biological effects of FTY720 are mediated through its influence on various enzymes. Functional assays are therefore essential to study these interactions.

Sphingosine Kinase (SphK) Activity Assays: FTY720 is phosphorylated by sphingosine kinases (primarily SphK2) to its active form, FTY720-phosphate. spandidos-publications.comacs.org Assays measuring SphK activity are used to investigate this conversion. These assays can determine the efficiency of FTY720 as a substrate for SphK and how this might be altered in different cell types or disease states. spandidos-publications.com

Protein Phosphatase 2A (PP2A) Activity Assays: FTY720 has been shown to activate protein phosphatase 2A (PP2A), an effect that is independent of its phosphorylation. nih.govosu.edu PP2A activity assays, which often measure the dephosphorylation of a specific substrate, are used to quantify this effect. nih.govembopress.orgresearchgate.net Studies have demonstrated that FTY720 can increase PP2A activity in various cell types, including chronic lymphocytic leukemia (CLL) cells and lung tumor cells. nih.govembopress.org

Table 2: Effect of FTY720 on PP2A Activity in Different Cell Lines

Cell Line Treatment Fold Increase in PP2A Activity
CLL Cells 10 µM FTY720 (4 hours) 1.5 - 3
A549 (Lung Cancer) 10 µM FTY720 Significant increase
Ba/F3 Jak2 V617F FTY720 ~2-fold

Data compiled from multiple sources. nih.govosu.eduembopress.org

Receptor Binding and Functional Assays (e.g., Radioligand Binding, GTPγS Binding, Calcium Mobilization)

FTY720-phosphate exerts its primary effects by acting as an agonist at four of the five sphingosine-1-phosphate (S1P) receptors. mdpi.com A variety of binding and functional assays are used to characterize these interactions.

Radioligand Binding Assays: These assays use a radiolabeled ligand (such as [³H]-FTY720-P) to determine the binding affinity (Kd) of the compound for different S1P receptor subtypes. nih.gov Competitive binding assays, where a non-labeled compound competes with the radioligand, can determine the binding affinity of other S1P receptor modulators. frontiersin.org

[³⁵S]GTPγS Binding Assays: This functional assay measures the activation of G proteins coupled to the S1P receptors upon agonist binding. nih.govnih.gov The binding of an agonist like FTY720-phosphate promotes the exchange of GDP for the non-hydrolyzable GTP analog, [³⁵S]GTPγS, on the Gα subunit. The amount of incorporated radioactivity is a measure of receptor activation and agonist potency (EC₅₀). medchemexpress.compa2online.orgmerckmillipore.com

Calcium Mobilization Assays: Activation of certain S1P receptors (like S1P₃) leads to an increase in intracellular calcium concentration. frontiersin.orgplos.orgsemanticscholar.org Calcium mobilization assays, often using fluorescent calcium indicators, are employed to measure this response and assess the functional activity of FTY720-phosphate at these receptors. plos.orgnih.gov

Table 3: Potency of FTY720-Phosphate at Human S1P Receptors (GTPγS Binding Assay)

Receptor Subtype EC₅₀ (nM)
S1P₁ 0.21
S1P₃ 4.9
S1P₄ 4.3
S1P₅ 1.0

Data is indicative and compiled from various sources. medchemexpress.commerckmillipore.com

Molecular Biology Techniques (e.g., RT-qPCR, Western Blot, Immunofluorescence) for Target Expression and Pathway Analysis

Molecular biology techniques are fundamental to understanding the downstream consequences of this compound's interactions with its targets.

Reverse Transcription-Quantitative Polymerase Chain Reaction (RT-qPCR): RT-qPCR is used to measure changes in the mRNA expression of genes that are regulated by FTY720. researchgate.netspandidos-publications.commdpi.commdpi.com This can include the expression of S1P receptors themselves, as well as downstream targets involved in inflammation, cell proliferation, and apoptosis. harvard.edu

Western Blot: This technique is used to detect and quantify changes in the protein levels of key signaling molecules. For example, Western blotting can be used to assess the phosphorylation status of proteins in signaling pathways affected by FTY720, such as the ERK, Akt, and NF-κB pathways. nih.govtandfonline.comnih.govcellphysiolbiochem.comspandidos-publications.com It is also used to measure the expression levels of target proteins like S1P receptors, apoptotic markers (e.g., cleaved PARP), and enzymes like PP2A. embopress.orgnih.govspandidos-publications.com

Immunofluorescence: As mentioned previously, immunofluorescence is used to visualize the subcellular localization of proteins of interest. nih.govtandfonline.comnih.gov This technique can show, for example, the internalization of S1P receptors from the cell surface to intracellular compartments following treatment with FTY720-phosphate, or the nuclear translocation of transcription factors. pnas.orgsemanticscholar.orgnih.gov

Table of Compounds

Compound Name
This compound
Fingolimod (B1672674) (FTY720)
FTY720-phosphate
Sphingosine-1-phosphate (S1P)
(S)-FTY720-P
FTY720-C2
FTY720-Mitoxy
Ozanimod
Siponimod
Etrasimod
Ponesimod
KRP-203-p
Amiselimod-p
Topotecan
Vemurafenib
Bortezomib (B1684674)
Okadaic Acid
Dimethylsphingosine (DMS)
C17-sphingosine
C17-sphingosine-1-phosphate
Deucravacitinib
Tamsulosin-d4
Oxybutynin-d5
Eplerenone-d3
Propafenone-d7
3'-OH-stanozolol
Clenbuterol
19-norandrosterone
17β-methyl-5β-androst-1-ene-3α,17α-diol (EMD)
17α-methyl-5β-androstane-3α,17β-diol (MethylT metabolite)
Myriocin (B1677593)
SEW2871
BML-241
Calphostin C
PMA
Indomethacin
Prostaglandin E2 (PGE2)
AG490

Electrophysiological Methods for Ion Channel Studies of this compound

The investigation of the effects of this compound on ion channel function is accomplished using sophisticated electrophysiological techniques. These methods allow for the direct measurement of ion flow through cell membranes, providing critical insights into how the compound modulates channel activity. The primary techniques employed are whole-cell and single-channel patch-clamp recordings.

Whole-Cell Recordings

The whole-cell patch-clamp technique is a cornerstone for studying the global effect of this compound on the total population of ion channels on a cell's surface. In this method, a microscopic glass pipette forms a high-resistance seal with the cell membrane before the membrane patch is ruptured, allowing for electrical access to the entire cell. This configuration permits the control of the cell's membrane potential and the recording of the sum of currents from all active ion channels.

This technique is particularly valuable for assessing how this compound, the active phosphorylated metabolite of its non-deuterated analog Fingolimod, modulates different types of currents. For instance, whole-cell recordings have been instrumental in demonstrating the compound's effect on G-protein-coupled inwardly rectifying potassium (GIRK) channels. smolecule.comchemsrc.com Studies on atrial myocytes have utilized this method to measure the dose-dependent activation of GIRK currents by the non-deuterated FTY720-Phosphate, providing a quantitative measure of its potency. researchgate.net The experimental setup for such studies typically involves an external solution mimicking physiological conditions and an internal pipette solution containing specific ions and energy sources like ATP and GTP to maintain cell viability and signaling pathways. smolecule.comresearchgate.net

Furthermore, whole-cell recordings have been used to characterize the inhibitory effects of the non-deuterated parent compound, FTY720, on other channels, such as the delayed-rectifier K+ current (IK(DR)) in Jurkat T-lymphocytes. google.com These studies measure changes in current amplitude and kinetics, such as activation and inactivation, in the presence of the compound. google.com

Single-Channel Recordings

For a more detailed view of the interaction between this compound and individual ion channels, the single-channel recording technique is employed. This method involves isolating a tiny patch of the cell membrane containing only one or a few ion channel proteins. This allows for the direct observation of the opening and closing (gating) of a single channel in real-time.

Single-channel recordings provide invaluable data on the biophysical properties of a channel and how they are altered by a modulator. Researchers can analyze parameters such as the channel's conductance (the rate of ion flow when open), its open probability (the fraction of time it spends in the open state), and its mean open and closed times.

Studies on the non-deuterated FTY720-Phosphate have used this technique to confirm its action on specific channels. For example, in atrial myocytes from wild-type mice, FTY720-P was shown to induce single-channel activity with conductance and gating characteristics identical to those of native GIRK channels. chemsrc.com This level of detail confirms that the compound directly activates these channels. Similarly, single-channel analysis has been used to show that while the parent compound FTY720 stimulates the activity of intermediate-conductance Ca2+-activated K+ (IKCa) channels by increasing their open probability, it does not alter their single-channel conductance. google.com

The deuterated nature of this compound makes it an invaluable tool for pharmacokinetic studies, serving as a tracer for mass spectrometry to elucidate its metabolism and distribution. smolecule.com While direct electrophysiological studies on the deuterated compound are not extensively published, it is established that its biological activities are similar to its non-deuterated counterpart. smolecule.com Therefore, the extensive electrophysiological data available for FTY720-Phosphate is considered representative of the actions of this compound.

Table 1: Effects of FTY720-Phosphate on Ion Channel Parameters (Whole-Cell Recordings)

Cell TypeIon ChannelEffectKey FindingsReference
Human Atrial MyocytesGIRKActivationConcentration-dependent increase in current amplitude with an EC50 of 15.8 nM. researchgate.net
Mouse Atrial MyocytesIKACh (GIRK)ActivationEvoked an inwardly rectifying potassium current in ~90% of myocytes. chemsrc.com
Jurkat T-lymphocytesIK(DR)InhibitionSuppressed current amplitude in a concentration-dependent manner (IC50 of 1.51 µM) and accelerated inactivation. google.com

Future Research Directions and Theoretical Considerations for Rac Fty720 D4 Phosphate

Exploring Novel S1P-Independent Targets and Pathways

While the primary mechanism of action of FTY720 (fingolimod) and its active metabolite, FTY720 phosphate (B84403), is the modulation of sphingosine-1-phosphate (S1P) receptors, a growing body of research indicates that these compounds also exert biological effects through S1P-independent pathways. nih.govfrontiersin.org These alternative targets and pathways represent a promising area for future research and the development of new therapeutic strategies.

One of the key S1P-independent mechanisms identified is the activation of protein phosphatase 2A (PP2A). nih.gov Studies have shown that FTY720 can directly bind to and activate PP2A, leading to the dephosphorylation of various downstream targets. This interaction has been implicated in the anti-cancer activity of FTY720, as it can induce cell cycle arrest and apoptosis in various cancer cell lines. nih.gov

Another important S1P-independent target is the CXCR4/CXCL12 signaling axis, which plays a crucial role in cell trafficking and homing. nih.gov Research has demonstrated that FTY720 can directly target the CXCR4 receptor, reducing its cell-surface expression and abrogating its mediated functions, such as migration towards its ligand CXCL12. nih.gov This interference with the CXCR4/CXCL12 pathway contributes to the immunomodulatory effects of FTY720 and is being explored for its potential in treating hematological malignancies like multiple myeloma. nih.gov

Furthermore, FTY720 has been shown to inhibit sphingosine (B13886) kinase 1 (SK1), an enzyme responsible for the production of S1P. frontiersin.org By inhibiting SK1, FTY720 can reduce the levels of pro-survival S1P within cancer cells, thereby promoting apoptosis. This action is considered a significant contributor to the anti-cancer properties of FTY720. frontiersin.org

Other potential S1P-independent targets and pathways include the modulation of histone deacetylases (HDACs) and effects on cannabinoid receptors. The exploration of these novel mechanisms is crucial for a comprehensive understanding of the pharmacology of FTY720 and for the development of new therapeutic applications beyond its established role in multiple sclerosis.

Leveraging Deuterium (B1214612) Labeling for Advanced Mechanistic and Metabolic Tracing Studies

The incorporation of deuterium into FTY720 to create rac FTY720-d4 Phosphate offers a powerful tool for advanced mechanistic and metabolic tracing studies. Deuterium labeling, where hydrogen atoms are replaced by their heavier isotope, deuterium, allows researchers to track the fate of the molecule within biological systems without significantly altering its chemical properties.

One of the primary applications of deuterium labeling is in pharmacokinetic studies. By using techniques like mass spectrometry, researchers can distinguish this compound and its metabolites from their endogenous, non-labeled counterparts. This allows for precise measurement of absorption, distribution, metabolism, and excretion (ADME) profiles, providing a clearer understanding of the drug's behavior in the body.

Metabolic tracing studies using deuterium-labeled compounds can elucidate the metabolic pathways that FTY720 undergoes. nih.gov For instance, by tracking the deuterium label, researchers can identify the specific enzymes involved in the phosphorylation of FTY720 to its active phosphate form and subsequent degradation pathways. This information is critical for understanding potential drug-drug interactions and inter-individual variability in drug response.

Furthermore, deuterium labeling can be used in advanced imaging techniques, such as spectral tracing of deuterium isotope (STRIDE) microscopy. nih.gov This method allows for the visualization of the distribution of deuterium-labeled molecules within cells and tissues, providing spatial information about where the drug and its metabolites accumulate. nih.gov This can offer insights into the drug's mechanism of action at a subcellular level.

The use of this compound in these advanced studies can help to:

Precisely quantify the compound and its metabolites in biological samples.

Identify and characterize novel metabolic pathways.

Investigate the on- and off-target engagement of the drug.

Visualize the drug's distribution at the cellular and tissue level.

Investigating the Stereospecificity of this compound in Receptor Interactions and Biological Effects

FTY720 is a chiral molecule, and its phosphorylation in vivo leads to the formation of two enantiomers: FTY720 (S)-phosphate and FTY720 (R)-phosphate. The racemic mixture, this compound, therefore, contains both of these stereoisomers. It is well-established that the (S)-enantiomer of FTY720 phosphate is the primary active form responsible for the modulation of S1P receptors. researchgate.net

The investigation into the stereospecificity of this compound is crucial for understanding its pharmacological profile. The (S)-phosphate enantiomer acts as a potent agonist at four of the five S1P receptor subtypes: S1P1, S1P3, S1P4, and S1P5. nih.govresearchgate.net Its interaction with the S1P1 receptor on lymphocytes is the key mechanism behind the immunosuppressive effects of FTY720, leading to lymphocyte sequestration in the lymph nodes. nih.gov

The table below summarizes the differential activity of the FTY720 phosphate enantiomers at S1P receptors.

Receptor Subtype(S)-FTY720 Phosphate Activity(R)-FTY720 Phosphate Activity
S1P1 Potent AgonistWeak or Inactive
S1P2 No significant activityNo significant activity
S1P3 Potent AgonistWeak or Inactive
S1P4 Potent AgonistWeak or Inactive
S1P5 Potent AgonistWeak or Inactive

Future research should focus on further elucidating the specific roles of each enantiomer within the racemic mixture. This could involve the synthesis and testing of enantiomerically pure deuterated compounds to dissect their individual contributions to both the desired therapeutic effects and any potential off-target activities. Understanding the stereospecificity is critical for the rational design of next-generation analogues with improved efficacy and safety profiles.

Development of Next-Generation Analogues with Tuned Receptor Selectivity or S1P-Independent Activities

The development of next-generation analogues of FTY720 aims to improve upon its therapeutic profile by either enhancing its selectivity for specific S1P receptor subtypes or by harnessing its S1P-independent activities. nih.gov The goal is to create compounds with greater efficacy, reduced side effects, and broader therapeutic applications.

One major focus has been on developing S1P1 receptor-selective agonists. While FTY720 phosphate is a non-selective agonist for S1P1, S1P3, S1P4, and S1P5, some of its adverse effects, such as bradycardia, have been linked to the activation of the S1P3 receptor. nih.gov Therefore, analogues with high selectivity for S1P1 could potentially offer the same immunomodulatory benefits with an improved safety profile. An example of such a next-generation drug is BAF312 (Siponimod), which is more specific for S1P1 and S1P5 receptors. nih.gov

Another avenue of development is the creation of analogues that specifically leverage the S1P-independent activities of FTY720. As discussed earlier, FTY720 has shown promise as an anti-cancer agent through mechanisms such as PP2A activation and SK1 inhibition. nih.govfrontiersin.org By modifying the FTY720 structure, it may be possible to design compounds that are potent in these S1P-independent pathways while having minimal or no activity at S1P receptors, thereby avoiding the immunosuppressive effects that may be undesirable in cancer patients.

The table below outlines some of the strategies being employed in the development of next-generation FTY720 analogues.

Development StrategyRationalePotential Therapeutic Application
S1P1 Receptor Selectivity To minimize S1P3-mediated side effects like bradycardia.Autoimmune diseases (e.g., multiple sclerosis)
Targeting S1P-Independent Pathways (e.g., PP2A activation) To develop non-immunosuppressive anti-cancer agents. nih.govVarious cancers
Modulating S1P Receptor Functional Antagonism To control the extent of receptor internalization and degradation. nih.govFine-tuning immunomodulation
Improving Pharmacokinetic Properties To enhance bioavailability and reduce dosing frequency.Broad applications

The development of these next-generation analogues, including deuterated versions for enhanced metabolic stability, holds significant promise for expanding the therapeutic potential of the FTY720 scaffold.

Systems Biology and Network Pharmacology Approaches to Elucidate Complex Interactions

Systems biology and network pharmacology offer powerful computational and experimental frameworks to understand the complex biological interactions of this compound. nih.gov Instead of focusing on a single target, these approaches consider the drug's effects on a whole-system level, encompassing multiple targets, pathways, and their intricate networks. researchgate.net

Network pharmacology can be used to construct and analyze drug-target-disease networks. For this compound, this would involve identifying all its potential binding targets (both S1P-dependent and independent) and mapping them onto protein-protein interaction networks and signaling pathways. This can help to:

Predict novel therapeutic targets and indications.

Identify potential off-target effects and mechanisms of toxicity.

Understand the synergistic or antagonistic effects of combination therapies.

By integrating various "omics" data (genomics, proteomics, metabolomics), systems biology can create comprehensive models of the cellular response to this compound. nih.gov For example, analyzing changes in gene expression (transcriptomics) and protein levels (proteomics) in cells treated with the compound can reveal which pathways are most significantly perturbed.

These approaches are particularly valuable for a drug like FTY720, which is known to have multiple targets and complex downstream effects. frontiersin.org For instance, a network analysis could help to elucidate the crosstalk between the S1P signaling pathway and the S1P-independent pathways modulated by FTY720, providing a more holistic view of its mechanism of action.

Integration of Multi-Omics Data for Comprehensive Biological Profiling

The integration of multi-omics data provides a comprehensive and unbiased approach to profile the biological effects of this compound. By combining data from different "omics" layers, researchers can gain a deeper understanding of the drug's mechanism of action, identify biomarkers of response, and uncover novel therapeutic opportunities.

The primary "omics" technologies that can be applied to study this compound include:

Genomics: To identify genetic variations that may influence an individual's response to the drug.

Transcriptomics (e.g., RNA-Seq): To measure changes in gene expression in response to drug treatment, revealing the cellular pathways that are activated or inhibited.

Proteomics: To quantify changes in protein levels and post-translational modifications, providing insights into the functional consequences of altered gene expression.

Metabolomics: To measure changes in the levels of small molecule metabolites, offering a snapshot of the metabolic state of the cell and how it is altered by the drug. nih.gov

By integrating these datasets, researchers can construct a more complete picture of the drug's effects. For example, a change in the expression of a particular gene (identified by transcriptomics) can be correlated with a change in the level of the corresponding protein (proteomics) and a subsequent alteration in a metabolic pathway (metabolomics).

This integrated multi-omics approach can be used to:

Create a detailed "molecular signature" of this compound's activity.

Identify biomarkers that can predict which patients are most likely to respond to treatment.

Uncover unexpected off-target effects that may not be apparent from traditional pharmacological studies.

Theoretical Modeling of FTY720 Phosphate-Receptor Interactions and Downstream Signaling

Theoretical modeling and computational approaches play a crucial role in understanding the interactions between FTY720 phosphate and its receptors at a molecular level. These methods can provide insights that are often difficult to obtain through experimental techniques alone.

Molecular docking simulations can be used to predict the binding pose of FTY720 phosphate within the active site of S1P receptors. researchgate.net These simulations can help to identify the key amino acid residues that are involved in the interaction and can explain the observed receptor selectivity (or lack thereof). For example, modeling studies have been used to investigate why FTY720 phosphate does not bind to the S1P2 receptor. nih.gov

Molecular dynamics (MD) simulations can then be used to study the dynamic behavior of the FTY720 phosphate-receptor complex over time. This can reveal how the binding of the ligand induces conformational changes in the receptor, leading to its activation and the initiation of downstream signaling cascades.

Furthermore, computational models can be developed to simulate the downstream signaling pathways that are activated by FTY720 phosphate. These models can incorporate the complex network of protein-protein interactions and feedback loops that govern cellular responses. By simulating these pathways, researchers can make predictions about how the system will behave under different conditions and can identify key nodes in the network that could be targeted for therapeutic intervention.

The insights gained from these theoretical modeling studies can guide the rational design of new FTY720 analogues with improved properties, such as enhanced receptor affinity or selectivity.

Q & A

Q. What is the primary application of rac FTY720-d4 Phosphate in experimental research?

this compound is a deuterium-labeled analog of FTY720 Phosphate (FTY720-P), primarily used as an internal standard in liquid chromatography-mass spectrometry (LC-MS) to quantify endogenous sphingolipids or track pharmacokinetics. The deuterium atoms reduce isotopic interference, enabling precise measurement of metabolite stability, distribution, and enzymatic conversion in biological matrices .

Q. How should researchers design dosing protocols for this compound in animal models?

Dosing must account for the kinetic isotope effect (KIE) of deuterium, which may slow metabolic clearance compared to non-deuterated FTY720-P. Key parameters include:

  • Concentration : Start with established FTY720-P doses (e.g., 0.1–1 mg/kg in rodents) and adjust based on pilot LC-MS validation .
  • Administration route : Oral or intraperitoneal delivery mimics clinical FTY720 protocols.
  • Sampling intervals : Frequent blood/tissue sampling (e.g., 0, 1, 3, 6, 24 hrs) captures deuterium retention dynamics .

Q. What analytical methods validate the purity and stability of this compound in experimental setups?

  • LC-MS/MS : Quantify deuterated vs. non-deuterated isoforms using MRM transitions (e.g., m/z shifts from deuterium).
  • NMR spectroscopy : Confirm structural integrity and isotopic enrichment (>98% purity) .
  • Stability assays : Test degradation under storage conditions (e.g., -80°C vs. room temperature) and in biological fluids (e.g., plasma half-life) .

Advanced Research Questions

Q. How does this compound modulate sphingosine 1-phosphate (S1P) receptor trafficking compared to its non-deuterated form?

FTY720-P induces S1P receptor internalization via phosphorylation-dependent agonism. To assess deuterium’s impact:

  • Receptor recycling assays : Compare S1P1/3/5 surface expression in HEK293 cells treated with this compound vs. FTY720-P using flow cytometry .
  • Calcium mobilization : Measure intracellular Ca²⁺ flux (Fluo-4 dye) in lymphocytes exposed to deuterated/non-deuterated forms. Reduced Ca²⁺ response in deuterated samples may indicate altered receptor binding kinetics .

Q. What methodological approaches resolve contradictions in FTY720’s dual mechanisms (S1P receptor agonism vs. ceramide synthase inhibition)?

  • Sphingolipid profiling : Use stable isotope labeling (e.g., ¹³C-serine pulse-chase) with LC-MS/MS to quantify ceramide, sphingosine, and dihydrosphingosine 1-phosphate (DHS1P) levels in endothelial cells treated with this compound .
  • Receptor vs. enzyme assays : Parallel experiments with S1P1-knockout cells and ceramide synthase inhibitors (e.g., fumonisin B1) isolate pathway-specific effects .

Q. How does this compound enhance the efficacy of proteasome inhibitors (e.g., bortezomib) in multiple myeloma models?

  • CXCR4 targeting : Use transwell migration assays to show this compound inhibits CXCL12-driven myeloma cell migration by downregulating CXCR4 surface expression .
  • Synergy analysis : Calculate combination indices (CI) via Chou-Talalay method in co-treatment studies (e.g., this compound + bortezomib) to quantify synergistic apoptosis in CD138⁺ primary myeloma cells .

Q. What experimental designs address FTY720’s paradoxical effects on angiogenesis (inhibition vs. vascular barrier enhancement)?

  • Matrigel plug assay : Compare microvessel density in VEGF/S1P-induced plugs treated with this compound vs. controls .
  • Endothelial junction analysis : Use immunofluorescence (ZO-1/VE-cadherin staining) to assess barrier function in HUVECs exposed to deuterated FTY720-P under inflammatory stimuli (e.g., TNF-α) .

Q. How can researchers mitigate off-target effects of this compound in neuroimmunology studies?

  • Astrocyte-specific models : Employ CRISPR-Cas9 to delete S1P1 in astrocytes, then assess FTY720-d4’s impact on migration (scratch assay) and cytokine secretion (multiplex ELISA) .
  • Lymphocyte tracking : Use congenic mouse models (CD45.1/CD45.2) to distinguish FTY720-d4’s lymphopenia effects from direct neuronal actions .

Data Analysis & Contradiction Resolution

Q. How should researchers interpret conflicting data on FTY720’s inhibition of S1P lyase vs. receptor internalization?

  • Dual-parameter assays : Measure S1P lyase activity (via sphingosine/S1P ratios) and S1P1 internalization (flow cytometry) in the same cell line. FTY720-d4’s lyase inhibition may dominate at high doses (>1 μM), while receptor effects prevail at lower concentrations .

Q. What statistical methods are optimal for analyzing sphingolipidomic datasets involving this compound?

  • Multivariate analysis : Apply PCA or PLS-DA to LC-MS datasets to identify deuterium-specific metabolic clusters .
  • Error propagation : Use Monte Carlo simulations to quantify uncertainty in isotopic dilution corrections during internal standard calibration .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.